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Core Science & Biosynthesis

Foundational

What is the chemical structure of tert-Butyl 3-carbamimidoylazetidine-1-carboxylate

An In-depth Technical Guide to tert-Butyl 3-carbamimidoylazetidine-1-carboxylate Prepared by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of tert-Butyl 3-carbamim...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to tert-Butyl 3-carbamimidoylazetidine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of tert-Butyl 3-carbamimidoylazetidine-1-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document delineates its chemical structure and physicochemical properties, proposes a detailed synthetic pathway based on established chemical transformations of related precursors, and offers a medicinal chemistry perspective on its potential applications. Emphasis is placed on the structural significance of the azetidine scaffold and the carbamimidoyl (amidine) moiety as key pharmacophoric elements. Additionally, general safety and handling protocols are discussed based on data from structurally related molecules. This guide is intended to serve as a foundational resource for scientists investigating this and similar molecular scaffolds.

Molecular Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and core properties. Tert-butyl 3-carbamimidoylazetidine-1-carboxylate is a small molecule featuring a four-membered azetidine ring, protected at the nitrogen by a tert-butoxycarbonyl (Boc) group, and substituted at the 3-position with a basic carbamimidoyl (amidine) functional group.

Chemical Structure and Identifiers

The canonical structure and key identifiers of the molecule are summarized below. These data are essential for unambiguous identification in literature, patents, and chemical databases.[1]

IdentifierValue
IUPAC Name tert-butyl 3-carbamimidoylazetidine-1-carboxylate[1]
CAS Number 1541310-73-9[1]
Molecular Formula C₉H₁₇N₃O₂[1]
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)C(=N)N[1]
InChIKey WYLGGYXHNPYCNF-UHFFFAOYSA-N[1]
Physicochemical Data Summary

The computed physicochemical properties provide insight into the molecule's behavior in biological and chemical systems, such as its solubility and potential to cross cell membranes.

PropertyValueSource
Molecular Weight 199.25 g/mol PubChem[1]
Monoisotopic Mass 199.132076794 DaPubChem[1]
XLogP3 -0.1PubChem[1]
Topological Polar Surface Area 79.4 ŲPubChem[1]
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 3PubChem

The negative XLogP3 value suggests the compound is predominantly hydrophilic, a characteristic influenced by the polar amidine and carbamate groups.[1]

Proposed Synthetic Pathway

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the complex target molecule into more readily available precursors. The core strategy is to recognize that the target amidine can be derived from a nitrile intermediate via the Pinner reaction. The nitrile, in turn, can be synthesized from a ketone, which is accessible through the oxidation of a commercially available alcohol.

G Target tert-Butyl 3-carbamimidoylazetidine-1-carboxylate Nitrile tert-Butyl 3-cyanoazetidine-1-carboxylate Target->Nitrile Pinner Reaction Ketone tert-Butyl 3-oxoazetidine-1-carboxylate Nitrile->Ketone Tosylhydrazone Formation + Cyanation Alcohol tert-Butyl 3-hydroxyazetidine-1-carboxylate Ketone->Alcohol Selective Oxidation (e.g., TEMPO)

Caption: Retrosynthetic analysis of the target compound.

Proposed Experimental Protocol

This protocol is a multi-step process. The initial steps for the synthesis of the ketone precursor are based on established methods.[2] The subsequent conversion to the final product is based on standard, reliable organic chemistry transformations.

Step A: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate (V-5)

This step involves the selective oxidation of the secondary alcohol. The use of a TEMPO/NaClO system is a well-documented and green oxidation method that proceeds under mild conditions, minimizing side reactions.[2]

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Add an aqueous solution of potassium bromide (KBr) (0.2 eq) and TEMPO (0.02 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-mixed aqueous solution of sodium hypochlorite (NaClO) and sodium bicarbonate (NaHCO₃) while maintaining the temperature below 5 °C.

  • Stir the reaction for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, separate the organic layer. Wash with sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketone, which can be purified by column chromatography.

Step B: Conversion to tert-Butyl 3-cyanoazetidine-1-carboxylate (Proposed)

This transformation from a ketone to a nitrile can be achieved via a Shapiro-type reaction pathway. The ketone is first converted to a tosylhydrazone, which is then treated with a cyanide source.

  • Dissolve the ketone from Step A (1.0 eq) and p-toluenesulfonhydrazide (1.1 eq) in methanol or ethanol.

  • Add a catalytic amount of acetic acid and stir at room temperature until tosylhydrazone formation is complete (monitor by LC-MS).

  • Remove the solvent under reduced pressure.

  • Dissolve the crude tosylhydrazone in an aprotic solvent like THF.

  • Treat with a strong base (e.g., 2.2 eq of n-butyllithium) at -78 °C to form the vinyllithium intermediate.

  • Add a suitable cyanide source, such as cyanogen bromide (BrCN) or tosyl cyanide (TsCN), to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and purify by chromatography.

Step C: Pinner Reaction for Amidine Formation (Proposed)

The Pinner reaction is a classic method for converting nitriles into amidines. It proceeds in two stages: formation of an imidate salt, followed by aminolysis with ammonia.

  • Suspend the nitrile from Step B (1.0 eq) in anhydrous ethanol.

  • Cool the mixture to 0 °C and bubble dry hydrogen chloride (HCl) gas through the solution until saturation.

  • Seal the vessel and stir at room temperature for 12-24 hours until the imidate hydrochloride salt precipitates.

  • Filter the salt, wash with cold diethyl ether, and dry under vacuum.

  • Suspend the dry imidate salt in a solution of ammonia in ethanol (or methanol).

  • Stir at room temperature for 6-12 hours.

  • Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or chromatography to yield the final tert-Butyl 3-carbamimidoylazetidine-1-carboxylate.

Synthesis Workflow

G cluster_0 Established Precursor Synthesis cluster_1 Proposed Pathway Alcohol tert-Butyl 3-hydroxyazetidine-1-carboxylate Ketone tert-Butyl 3-oxoazetidine-1-carboxylate Alcohol->Ketone TEMPO/NaClO Oxidation Nitrile tert-Butyl 3-cyanoazetidine-1-carboxylate Ketone->Nitrile Shapiro-type Cyanation Target tert-Butyl 3-carbamimidoyl- azetidine-1-carboxylate Nitrile->Target Pinner Reaction

Caption: Proposed forward synthesis workflow.

Medicinal Chemistry Perspective and Potential Applications

While specific biological activity for this compound is not yet documented, its structural components—the azetidine ring and the amidine group—are prevalent in modern medicinal chemistry, suggesting a high potential for biological relevance.

The Azetidine Scaffold in Drug Discovery

The azetidine ring is a "saturated heterocyclic scaffold" that has gained significant traction in drug design. Its key advantages include:

  • Improved Physicochemical Properties: Compared to more common rings like pyrrolidine or piperidine, the strained four-membered ring often imparts greater aqueous solubility and a more three-dimensional structure, which can improve binding selectivity and reduce metabolic liability.

  • Novel Chemical Space: It provides access to unique vector orientations for substituents, allowing for fine-tuning of interactions with protein targets.

  • Bioisosteric Replacement: Azetidines can serve as effective bioisosteres for other functional groups or ring systems to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The Carbamimidoyl (Amidine) Moiety: A Key Pharmacophore

The amidine group is a potent pharmacophore due to its strong basicity (pKa ≈ 12-13). It is protonated at physiological pH and can therefore:

  • Form Strong Salt Bridges: It acts as an excellent hydrogen bond donor and can form strong ionic interactions with negatively charged residues like aspartate or glutamate in a protein's active site.

  • Mimic Key Biological Groups: It is often used as a bioisostere for the guanidinium group of arginine or to interact with carboxylate-binding pockets in enzymes such as proteases and kinases.[3]

Role of the Boc-Protecting Group

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the azetidine nitrogen. Its presence is critical during synthesis to prevent the nitrogen from participating in side reactions. For biological applications, this group is typically removed to yield a secondary amine, which can serve as another point of interaction or improve the compound's overall properties.

G Boc_Protected Boc-Protected Azetidine (Target Compound) Deprotected Free Azetidine (Potential Active Moiety) Boc_Protected->Deprotected Acidic Conditions (e.g., TFA, HCl)

Caption: Standard Boc-deprotection to yield the active amine.

Safety and Handling

No specific toxicological data for tert-Butyl 3-carbamimidoylazetidine-1-carboxylate has been published. Therefore, a conservative approach to safety, based on data from structurally related compounds, is required.

  • Hazard Assessment: Related Boc-protected azetidines, such as tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate and tert-butyl 3-formylazetidine-1-carboxylate, are classified as causing skin, eye, and respiratory irritation.[4][5] Some synthesis reagents, like di-tert-butyl dicarbonate, can be flammable and highly toxic if inhaled.[6]

  • Recommended Precautions:

    • Handle in a well-ventilated chemical fume hood.

    • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.

Conclusion

Tert-Butyl 3-carbamimidoylazetidine-1-carboxylate is a molecule with significant potential in the field of drug discovery. Its synthesis, while not formally published, can be confidently proposed through a sequence of reliable and well-understood chemical reactions. The combination of a conformationally constrained azetidine scaffold with a strongly basic amidine functional group makes it an attractive candidate for targeting enzymes and receptors where specific, charge-based interactions are critical for binding. Further research into its synthesis and biological activity is warranted to fully explore its therapeutic potential.

References

  • tert-butyl 3-(aminomethyl)
  • tert-Butyl 3-carbamimidoylazetidine-1-carboxyl
  • tert-Butyl 3-(hydroxymethyl)
  • tert-butyl 3-Formylazetidine-1-carboxyl
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermedi
  • SAFETY D
  • Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes using a Focused DNA-Encoded Chemical Library - PMC.

Sources

Exploratory

Engineering Molecular Scaffolds: A Technical Guide to tert-Butyl 3-carbamimidoylazetidine-1-carboxylate

Executive Summary In the landscape of modern drug discovery, the transition from planar, lipophilic molecules to sp3 -rich, polar scaffolds is a critical strategy for improving pharmacokinetic properties and target speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the transition from planar, lipophilic molecules to sp3 -rich, polar scaffolds is a critical strategy for improving pharmacokinetic properties and target specificity. As a Senior Application Scientist, I approach tert-butyl 3-carbamimidoylazetidine-1-carboxylate not merely as a synthetic intermediate, but as a strategic structural intervention. By combining the conformational rigidity of an azetidine ring with the high basicity of an amidine group, and the orthogonal synthetic versatility of a Boc protecting group, this molecule serves as a linchpin in the development of advanced therapeutics—from KRAS-pathway inhibitors to metabolic modulators.

Molecular Identity & Physicochemical Profiling

Understanding the exact physicochemical parameters of a building block is the first step in predicting its behavior in both synthetic workflows and biological systems. The free base of this compound is highly polar, while its commercially available acetate salt provides enhanced benchtop stability[1].

Table 1: Quantitative Physicochemical Data
PropertyValue
IUPAC Name tert-butyl 3-carbamimidoylazetidine-1-carboxylate
Molecular Formula C9H17N3O2[2]
Molecular Weight (Free Base) 199.25 g/mol [2]
Exact Mass 199.132076794 Da[2]
Molecular Weight (Acetate Salt) 259.31 g/mol (C11H21N3O4)[3]
XLogP3 -0.1[2]
Topological Polar Surface Area 79.4 Ų[2]
CAS Number (Free Base) 1541310-73-9[2]
CAS Number (Acetate Salt) 1638765-18-0 / 1795527-63-9[1]

Causality Insight: Free amidines are highly basic and prone to absorbing ambient CO₂ to form carbonates, rendering them hygroscopic. Supplying the compound as an acetate salt stabilizes the amidine moiety, shifting its physical form to a stable, white crystalline solid that is highly soluble in DMSO and methanol, thereby improving shelf life and handling fidelity[1].

Structural Rationale in Medicinal Chemistry

The architectural design of tert-butyl 3-carbamimidoylazetidine-1-carboxylate solves three distinct challenges in medicinal chemistry:

  • The Azetidine Core ( sp3 Vectoring): Four-membered azetidine rings provide a rigid, sp3 -hybridized framework that lowers the overall lipophilicity (logP) of the molecule compared to larger saturated heterocycles like pyrrolidines or piperidines. This conformational restriction minimizes the entropic penalty upon target binding while improving metabolic stability.

  • The Carbamimidoyl (Amidine) Moiety: Acting as a powerful bioisostere for arginine or guanidine, the amidine group has a high pKa, ensuring it remains protonated under physiological conditions. This enables strong bidentate hydrogen bonding and electrostatic interactions with critical acidic residues (Asp/Glu) within target protein binding pockets[4].

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides orthogonal protection. It shields the secondary amine of the azetidine from participating in unwanted nucleophilic side reactions during upstream synthesis, allowing for precise, site-directed functionalization once cleaved[5].

Target Applications in Modern Therapeutics

SOS1 Inhibition in KRAS-Driven Cancers

The Son of Sevenless 1 (SOS1) protein is a Guanine Nucleotide Exchange Factor (GEF) responsible for activating KRAS by promoting the exchange of GDP for GTP[6]. Mutated KRAS is a notorious oncogenic driver. Recent breakthroughs have utilized azetidine-amidine derivatives to occupy the highly polar catalytic pockets of SOS1, stabilizing the SOS1-KRAS protein-protein interaction in an inactive state and effectively shutting down downstream MAPK/ERK signaling[7].

SOS1_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) Inhibited by Azetidine Derivatives RTK->SOS1 Recruits to Membrane KRAS_GDP KRAS-GDP (Inactive State) SOS1->KRAS_GDP Catalyzes Nucleotide Exchange KRAS_GTP KRAS-GTP (Oncogenic State) KRAS_GDP->KRAS_GTP GDP Release / GTP Binding

Caption: SOS1-mediated KRAS activation pathway targeted by azetidine-amidine derivatives.

Creatine Transporter-1 (CRT-1) Modulation

Certain aggressive tumors upregulate creatine metabolism to supplement their extreme energy demands. The amidine group of this azetidine scaffold perfectly mimics the guanidino group of endogenous creatine. Recent studies have identified 1-carbamimidoylazetidine-3-carboxylic acid derivatives as potent ligands and competitive inhibitors for the Creatine Transporter-1 (CRT-1 / SLC6A8), offering a novel metabolic blockade strategy in oncology[4].

Self-Validating Synthetic Methodologies

To ensure scientific integrity, chemical protocols must not rely on blind faith; they must be self-validating. Below is the rigorously controlled workflow for utilizing this building block.

Synthetic_Workflow Boc_Compound tert-Butyl 3-carbamimidoylazetidine -1-carboxylate Deprotection Acidic Cleavage (TFA/DCM) Boc_Compound->Deprotection Intermediate Azetidine Amidine (TFA Salt) Deprotection->Intermediate Coupling Electrophilic Coupling (DIPEA, HATU) Intermediate->Coupling API Active Pharmaceutical Ingredient Coupling->API

Caption: Step-by-step synthetic workflow from Boc-protected azetidine to final API.

Protocol: Self-Validating Boc Deprotection & Isolation

Objective: Cleave the Boc protecting group to yield the free azetidine amine for subsequent coupling, without degrading the sensitive amidine moiety.

Step 1: Reagent Preparation Prepare a 20% (v/v) solution of Trifluoroacetic acid (TFA) in anhydrous Dichloromethane (DCM). Causality: A 20% concentration is strong enough to rapidly cleave the Boc group but dilute enough to prevent exothermic degradation of the amidine.

Step 2: Reaction Execution

  • Dissolve 1.0 eq of tert-butyl 3-carbamimidoylazetidine-1-carboxylate in anhydrous DCM (0.1 M concentration) under an N₂ atmosphere.

  • Cool the flask to 0 °C using an ice bath.

  • Add the 20% TFA/DCM solution dropwise over 10 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

Step 3: In-Process Validation Checkpoints Do not proceed to workup without confirming conversion.

  • TLC: Spot the reaction mixture against the starting material. The free azetidine amine will stain strongly positive (deep purple/pink) with a Ninhydrin dip, whereas the Boc-protected starting material will remain invisible to Ninhydrin.

  • LCMS: Analyze an aliquot. The starting material exhibits an [M+H]+ of 200.1[5]. The reaction is complete when this peak disappears and is replaced by the deprotected mass at [M+H]+ 100.1.

Step 4: Workup & Isolation

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA, yielding the product as a bis-TFA salt.

  • Crucial Insight: Do not attempt to neutralize the salt with aqueous NaOH. The highly basic amidine is highly water-soluble and will be lost in the aqueous layer. Instead, carry the TFA salt directly into the next coupling step using an excess of a non-nucleophilic organic base (e.g., DIPEA) to liberate the free amine in situ.

Step 5: Final Analytical Validation Confirm the structural integrity of the starting material or product via 1 H NMR (400 MHz, DMSO- d6​ ). The intact Boc-protected compound will show a massive singlet at δ 1.31 - 1.41 ppm integrating to 9H, alongside the amidine protons at δ 5.99 (s, 2H)[5]. Successful deprotection is definitively proven by the complete disappearance of the 9H singlet.

References

  • National Center for Biotechnology Information. "tert-Butyl 3-carbamimidoylazetidine-1-carboxylate". PubChem Compound Summary for CID 83485256. URL: [Link]

  • TradeIndia. "Tert-butyl 3-carbamimidoylazetidine-1-carboxylate Acetate - C9h17n3o2.c2h4o2, Cas No: 1638765-18-0". National Analytical Corporation. URL: [Link]

  • Revolution Medicines, Inc. "Bicyclic heterocyclyl compounds and uses thereof" (WO2020180770A1). Google Patents.
  • Freissmuth, M., et al. "Probing the Chemical Space of Guanidino-Carboxylic Acids to Identify the First Blockers of the Creatine-Transporter-1". Molecular Pharmacology (2024). URL: [Link]

Sources

Foundational

Solubility profile of tert-Butyl 3-carbamimidoylazetidine-1-carboxylate in organic solvents

An in-depth technical analysis of tert-Butyl 3-carbamimidoylazetidine-1-carboxylate (also known as 1-Boc-3-azetidinecarboxamidine), focusing on its solubility profile, solvation mechanics, and practical handling in organ...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of tert-Butyl 3-carbamimidoylazetidine-1-carboxylate (also known as 1-Boc-3-azetidinecarboxamidine), focusing on its solubility profile, solvation mechanics, and practical handling in organic synthesis.

Introduction & Structural Causality

tert-Butyl 3-carbamimidoylazetidine-1-carboxylate (CAS: 1541310-73-9 for the free base; 1638765-18-0 for the acetate salt) is a highly versatile pharmaceutical intermediate[1][2]. It is prominently utilized in the synthesis of complex bicyclic heterocycles, including SOS1 inhibitors targeting mutant KRAS oncogenic signaling pathways[3][4].

To master the handling of this compound, one must first understand the structural causality dictating its physical properties. The molecule presents a stark amphiphilic dichotomy:

  • The Lipophilic Domain: The tert-butyloxycarbonyl (Boc) protected azetidine ring is highly non-polar and bulky, driving affinity toward organic phases.

  • The Polar/Basic Domain: The carbamimidoyl (amidine) group is highly polar, basic (pKa ~ 11–12), and acts as both a strong hydrogen-bond donor and acceptor[5].

The Solvation Paradox: While the Boc group suggests high solubility in non-polar solvents (like toluene or hexanes), the amidine group actively counteracts this. In non-polar media, primary amidines form highly stable, intermolecularly hydrogen-bonded dimers or oligomers[6][7]. This dimerization creates a rigid pseudo-crystalline network that effectively crashes the compound out of solution. Conversely, polar aprotic solvents (like DMSO or DMF) disrupt these hydrogen bonds, solvating the monomeric form and yielding high solubility[7].

Comprehensive Solubility Profile in Organic Solvents

The solubility of tert-butyl 3-carbamimidoylazetidine-1-carboxylate is highly dependent on whether it is handled as a free base or an acetate salt. The acetate salt is commonly preferred for storage due to the hygroscopic nature of the free base[2].

Table 1: Empirical Solubility Profile of tert-Butyl 3-carbamimidoylazetidine-1-carboxylate

Solvent CategorySpecific SolventSolubility (Free Base)Solubility (Acetate Salt)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100 mg/mL> 100 mg/mLHigh dipole moment disrupts amidine H-bonding; fully solvates both forms[2][7].
Polar Aprotic Dimethylformamide (DMF)> 50 mg/mL> 50 mg/mLExcellent solvation of the highly polar amidinium species.
Polar Protic Methanol (MeOH)> 50 mg/mL> 50 mg/mLStrong H-bond acceptor/donor capabilities disrupt dimerization[2].
Polar Protic tert-Butanol (t-BuOH)Moderate (~20 mg/mL)Moderate (Requires heat)Bulky alcohol; provides a balanced medium for high-temperature condensations[3].
Halogenated Dichloromethane (DCM)SolublePoorSolvates the free base via dipole interactions, but struggles to break the acetate salt bridge.
Non-Polar Toluene / HexanesInsolubleInsolubleAmidine dimerization dominates; lack of solvent polarity fails to overcome lattice energy[6].
Aqueous Water (H₂O)Slightly SolubleSolubleThe Boc group heavily restricts aqueous solubility of the free base[2].

Mechanistic Visualization: Solvation vs. Dimerization

The following diagram maps the logical relationship between solvent selection, hydrogen-bonding dynamics, and the resulting macroscopic solubility state.

SolvationMechanics A 1-Boc-3-azetidinecarboxamidine B Non-Polar Solvents (Toluene, Hexane) A->B C Polar Aprotic Solvents (DMSO, DMF) A->C D Strong Amidine Dimerization (Intermolecular H-Bonding) B->D E H-Bond Disruption & Dipole Solvation C->E F Poor Solubility / Suspension D->F G High Solubility / Clear Solution E->G

Fig 1: Solvation mechanics of amidines dictated by solvent polarity and hydrogen bonding.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, experimental protocols involving this compound must be self-validating. The following workflows detail standard procedures for handling the acetate salt in synthetic applications.

Protocol 1: Controlled Dissolution and Quality Control (Acetate Salt)

Because the acetate salt can form deceptive micro-suspensions in moderately polar solvents, visual inspection alone is insufficient.

  • Weighing: Weigh 100 mg of tert-butyl 3-carbamimidoylazetidine-1-carboxylate acetate.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO or DMF.

  • Agitation: Sonicate the mixture at 25 °C for 5 minutes.

  • Self-Validation (Critical Step): To confirm true dissolution rather than a micro-suspension, shine a highly collimated light beam (e.g., a laser pointer) through the vial. The absence of the Tyndall effect confirms complete solvation. Alternatively, analyze via Dynamic Light Scattering (DLS) to rule out sub-micron particulate aggregates.

Protocol 2: Amidine Condensation in tert-Butanol

This protocol is adapted from the synthesis of bicyclic heterocycles (e.g., SOS1 inhibitors) where the amidine is condensed with a β -keto ester[3]. t-BuOH is chosen as it solubilizes the intermediate at elevated temperatures without participating in nucleophilic side reactions.

  • Preparation: In a dry, nitrogen-flushed round-bottom flask, combine tert-butyl 3-carbamimidoylazetidine-1-carboxylate (800 mg, ~4.0 mmol) and the corresponding β -keto ester (e.g., 1.29 g, 4.42 mmol)[3].

  • Solvent Addition: Suspend the reagents in 16 mL of anhydrous t-BuOH.

  • Base Addition: Add Triethylamine (TEA) (1.68 mL, ~12.0 mmol) in one portion at room temperature[3]. Causality note: TEA is strictly required to deprotonate the acetate salt, liberating the free amidine base to act as a nucleophile.

  • Thermal Activation: Heat the mixture to 100 °C and stir for 4 hours. The suspension will transition to a clear solution as the free base is generated and solvated at high temperatures.

  • Quenching: Cool to room temperature and quench with 20 mL of H₂O to precipitate the highly lipophilic product[3].

Mechanistic Visualization: Synthetic Workflow

SyntheticWorkflow Step1 Weigh Reagents: Amidine Acetate + Electrophile Step2 Suspend in t-BuOH (Polar Protic Medium) Step1->Step2 Step3 Add TEA (Base) Liberate Free Amidine Step2->Step3 Step4 Heat to 100°C under N2 (Nucleophilic Condensation) Step3->Step4 Step5 Aqueous Quench (H2O) Precipitate Lipophilic Product Step4->Step5

Fig 2: Step-by-step synthetic workflow for amidine condensation in t-BuOH.

References

  • PubChem. "tert-Butyl 3-carbamimidoylazetidine-1-carboxylate | C9H17N3O2 | CID 83485256." National Center for Biotechnology Information. Available at: [Link]

  • TradeIndia. "Tert-butyl 3-carbamimidoylazetidine-1-carboxylate Acetate." National Analytical Corporation. Available at:[Link]

  • Semantic Scholar. "Functionality of amidines and amidrazones." ARKIVOC 2008 (i) 153-194. Available at:[Link]

  • Journal of the American Chemical Society. "Solvation-Enhanced Salt Bridges." ACS Publications, 2024. Available at:[Link]

  • Google Patents. "WO2020180770A1 - Bicyclic heterocyclyl compounds and uses thereof." Revolution Medicines, Inc., 2020.

Sources

Exploratory

tert-Butyl 3-carbamimidoylazetidine-1-carboxylate: Technical Integration Guide for Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of conformationally restricted, nitrogen-rich heterocycles is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of conformationally restricted, nitrogen-rich heterocycles is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. tert-Butyl 3-carbamimidoylazetidine-1-carboxylate (and its corresponding acetate salt) has emerged as a critical building block in this domain. Featuring a highly strained azetidine ring coupled with a reactive amidine moiety, this compound serves as a versatile intermediate for constructing complex heterocyclic scaffolds, such as pyrimidines and imidazoles.

This technical guide provides a comprehensive analysis of its chemical identity, safety profile, and mechanistic utility, with a specific focus on its application in synthesizing Son of Sevenless 1 (SOS1) inhibitors for KRAS-mutant oncology programs[1].

Chemical Identity & Physicochemical Profiling

The structural architecture of tert-butyl 3-carbamimidoylazetidine-1-carboxylate is defined by three functional domains:

  • Azetidine Ring: Provides a rigid, sp³-rich three-dimensional vector, improving metabolic stability and aqueous solubility compared to flat aromatic counterparts.

  • Amidine Group (-C(=NH)NH₂): Acts as a potent bidentate hydrogen bond donor/acceptor, essential for anchoring into target protein binding pockets.

  • Boc-Protecting Group: Shields the secondary amine of the azetidine during aggressive condensation reactions, ensuring regioselectivity.

Quantitative Data Summary
PropertyBase FormAcetate Salt Form
CAS Number 1541310-73-9[2]1638765-18-0 / 1795527-63-9[3]
Molecular Formula C₉H₁₇N₃O₂C₁₁H₂₁N₃O₄
Molecular Weight 199.25 g/mol 259.30 g/mol
Appearance White to off-white powderWhite to off-white solid
SMILES O=C(N1CC(C(N)=N)C1)OC(C)(C)CCC(=O)O.CC(C)(C)OC(=O)N1CC(C1)C(=N)N
Storage Conditions -20°C to 4°C, dry2-8°C, protect from light/moisture[3]

Note: The acetate salt is frequently preferred in large-scale synthesis due to enhanced handling characteristics, though it exhibits hygroscopic properties requiring strict moisture control[3].

Safety Data Sheet (SDS) & Risk Mitigation

As a reactive intermediate, tert-butyl 3-carbamimidoylazetidine-1-carboxylate requires rigorous laboratory safety protocols. The compound is classified under several Globally Harmonized System (GHS) hazard categories[4].

GHS Hazard Classifications
Hazard ClassCategoryHazard StatementCode
Acute Toxicity Category 4Harmful if swallowed, in contact with skin, or inhaledH302 + H312 + H332
Skin Corrosion/Irritation Category 2Causes skin irritationH315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritationH319
Specific Target Organ Toxicity Category 3May cause respiratory irritation / drowsinessH336
Handling and Storage Protocols
  • Engineering Controls: All manipulations involving the unsealed powder must be conducted within a certified Class II fume hood to mitigate inhalation risks (H332, H336).

  • PPE: Nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a lab coat are mandatory to prevent dermal and ocular exposure (H315, H319).

  • Storage: Store in tightly sealed, amber-glass containers backfilled with argon or nitrogen. The acetate salt is highly hygroscopic; exposure to ambient humidity will lead to rapid degradation of the amidine functionality via hydrolysis[3].

Mechanistic Application: SOS1 Inhibition in KRAS-Mutant Oncology

The most prominent application of tert-butyl 3-carbamimidoylazetidine-1-carboxylate is in the synthesis of SOS1 inhibitors. SOS1 is a guanine nucleotide exchange factor (GEF) that catalyzes the removal of GDP from KRAS, allowing GTP to bind and activate the KRAS protein. In KRAS-mutant cancers (e.g., NSCLC, pancreatic ductal adenocarcinoma), hyperactive KRAS signaling drives unregulated cellular proliferation[1].

By utilizing the azetidine-amidine building block, medicinal chemists can construct complex bicyclic heterocycles that act as potent, selective SOS1 inhibitors. The amidine-derived portion of the final drug molecule forms critical hydrogen bonds within the catalytic pocket of SOS1, sterically occluding its interaction with KRAS[1].

KRAS_SOS1 RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 Adaptor RTK->Grb2 Phosphorylation SOS1 SOS1 (GEF) Grb2->SOS1 Recruitment KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Nucleotide Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP binding Downstream ERK/MAPK Signaling KRAS_GTP->Downstream Proliferation Inhibitor Azetidine-Derived SOS1 Inhibitor Inhibitor->SOS1 Blocks GEF Activity

Fig 1. SOS1-mediated KRAS activation pathway and targeted inhibition by azetidine-derived compounds.

Synthetic Utility & Validated Experimental Protocols

The primary synthetic utility of this compound lies in its ability to undergo base-promoted condensation with β-keto esters, dicarbonyls, or specialized oxopyrrolidine derivatives to form highly substituted pyrimidines or imidazoles. The Boc group ensures that the azetidine nitrogen does not act as a competing nucleophile.

Synthesis Start tert-Butyl 3-carbamimidoylazetidine -1-carboxylate Condensation Base-Promoted Condensation (TEA, t-BuOH, 100°C) Start->Condensation Reactant2 Dicarbonyl / beta-Keto Ester Reactant2->Condensation Intermediate Boc-Protected Heterocycle (e.g., Pyrimidine core) Condensation->Intermediate Cyclization Deprotection Boc Deprotection (TFA in DCM) Intermediate->Deprotection Product Active Azetidine Intermediate (Ready for final coupling) Deprotection->Product Yields Free Amine

Fig 2. Standard synthetic workflow for incorporating the azetidine amidine into heterocyclic scaffolds.

Step-by-Step Methodology: Heterocyclic Condensation

The following protocol outlines a self-validating system for synthesizing a bicyclic heterocycle using tert-butyl 3-carbamimidoylazetidine-1-carboxylate, adapted from validated patent literature for SOS1 inhibitor synthesis[5].

Reagents & Equipment:

  • tert-Butyl 3-carbamimidoylazetidine-1-carboxylate (1.0 eq)

  • Target dicarbonyl/oxopyrrolidine compound (1.1 eq)

  • Triethylamine (TEA) (3.0 eq)

  • tert-Butanol (t-BuOH) (Solvent, 0.25 M)

  • Sealed pressure tube or reflux apparatus

Procedure:

  • Preparation: To an oven-dried reaction vessel under an inert nitrogen atmosphere, add tert-butyl 3-carbamimidoylazetidine-1-carboxylate (e.g., 800 mg, 4.02 mmol) and the dicarbonyl reactant (e.g., 1.29 g, 4.42 mmol)[5].

  • Solvation & Basification: Suspend the solids in anhydrous t-BuOH (16 mL). Add TEA (1.68 mL, 12.05 mmol) in one continuous portion at room temperature[5]. Causality: TEA acts as a non-nucleophilic base to deprotonate the amidine, enhancing its nucleophilicity for the subsequent cyclization.

  • Thermal Cyclization: Seal the vessel and heat the mixture to 100 °C. Maintain stirring for 4 hours. Causality: Elevated temperatures in a protic solvent (t-BuOH) facilitate the thermodynamically driven dehydration steps required to close the pyrimidine/imidazole ring.

  • Quenching & Extraction: Cool the reaction to room temperature. Quench the mixture by adding deionized H₂O (20 mL). Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of Hexanes/EtOAc) to isolate the Boc-protected intermediate.

Analytical Validation

To ensure the integrity of the synthesized intermediate, the self-validating protocol requires rigorous analytical confirmation before proceeding to Boc-deprotection:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): For the unreacted starting material, the expected mass is m/z 200.1[M+H]⁺[1]. Ensure complete consumption of the starting material peak in the chromatogram.

  • ¹H NMR (400 MHz, DMSO-d₆): Verify the presence of the Boc group (strong singlet integrating to 9H at ~1.35-1.45 ppm) and the azetidine protons (multiplets between 3.70-4.00 ppm)[1]. The disappearance of the broad amidine NH₂/NH signals (~6.00 ppm) confirms successful cyclization into the heterocyclic core.

References

  • NextSDS. acetic acid; tert-butyl 2-carbamimidoylazetidine-1-carboxylate Safety Data Sheet. Retrieved March 27, 2026.[Link]

  • Chemical Manufacturers. tert-Butyl 3-carbamimidoylazetidine-1-carboxylate acetate. Retrieved March 27, 2026.[Link]

  • Revolution Medicines, Inc.WO2020180770A1 - Bicyclic heterocyclyl compounds and uses thereof.

Sources

Protocols & Analytical Methods

Method

Application Note: tert-Butyl 3-carbamimidoylazetidine-1-carboxylate as a Strategic Building Block in Medicinal Chemistry

Executive Summary The pursuit of novel chemical space in drug discovery relies heavily on the integration of conformationally restricted, sp³-rich scaffolds. tert-Butyl 3-carbamimidoylazetidine-1-carboxylate (CAS: 154131...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel chemical space in drug discovery relies heavily on the integration of conformationally restricted, sp³-rich scaffolds. tert-Butyl 3-carbamimidoylazetidine-1-carboxylate (CAS: 1541310-73-9; Acetate salt CAS: 1638765-18-0) has emerged as a highly versatile bifunctional building block [1]. By combining the metabolic stability and low lipophilicity of an azetidine ring with the potent hydrogen-bonding capacity of an amidine, this compound enables the rapid assembly of complex pharmacophores. This application note details the structural rationale, strategic applications, and validated synthetic protocols for utilizing this intermediate in modern medicinal chemistry campaigns.

Structural Rationale: The Bioisosteric Advantage

The design of this building block solves several persistent challenges in lead optimization:

  • The Azetidine Core (Conformational Restriction): Small monocyclic scaffolds like azetidines are privileged structures. They serve as metabolically robust bioisosteres for larger, more lipophilic rings (e.g., piperidines or piperazines) and highly flexible acyclic dialkylamines[2]. Because azetidines resist physiological oxidation—a common metabolic liability in larger heterocycles—they significantly improve the pharmacokinetic (PK) safety profiles of drug candidates [3]. Furthermore, the rigid four-membered ring restricts the spatial orientation of appended functional groups, reducing the entropic penalty upon target binding.

  • The Amidine Pharmacophore (Target Engagement): The 3-carbamimidoyl (amidine) group is a classic motif for engaging acidic residues (such as Aspartic Acid or Glutamic Acid) within protein binding pockets. At physiological pH, the amidine exists as a resonance-stabilized cation, making it an ideal bidentate hydrogen-bond donor and electrostatic anchor.

  • The Boc-Protecting Group (Orthogonal Reactivity): The tert-butyloxycarbonyl (Boc) group on the azetidine nitrogen ensures that synthetic modifications occur exclusively at the amidine moiety. Once the amidine is elaborated into a desired heterocycle or coupled to a target vector, the Boc group can be cleanly cleaved under acidic conditions to reveal a secondary amine for late-stage diversification [4].

Comparative Physicochemical Data

The table below summarizes the quantitative and qualitative advantages of utilizing an azetidine core over traditional aliphatic or larger heterocyclic alternatives.

Physicochemical PropertyAzetidine ScaffoldPiperidine ScaffoldAcyclic Dialkylamine
Ring Size 4-membered6-memberedNone
Conformational Rigidity High (Restricted vectors)Moderate (Chair-boat flips)Low (Highly flexible)
Impact on Lipophilicity (logP) Low (Enhances solubility)Moderate to HighModerate
Metabolic Stability High (Resistant to oxidation)Moderate (Prone to α -oxidation)Low (Prone to N-dealkylation)
Fraction sp³ (Fsp³) HighHighLow

Strategic Applications in Target-Based Drug Design

The bifunctional nature of tert-butyl 3-carbamimidoylazetidine-1-carboxylate makes it particularly valuable in synthesizing inhibitors for complex protein-protein interactions (PPIs) and proteases.

Case Study: SOS1 / KRAS Inhibition

Mutations in the KRAS oncogene are primary drivers in numerous cancers. Son of Sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that activates KRAS by promoting the exchange of GDP for GTP. Recent patent literature [5] highlights the use of azetidine-amidine derivatives to synthesize bicyclic heterocyclyl compounds that allosterically inhibit SOS1. By disrupting the SOS1-KRAS interaction, these compounds effectively shut down downstream oncogenic signaling (MAPK/ERK pathways). The amidine group is frequently cyclized into a pyrimidine or thiadiazole ring to fit precisely into the SOS1 allosteric pocket, while the azetidine nitrogen is coupled to lipophilic vectors.

G EGFR Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) Target of Azetidine-Amidine Derivatives EGFR->SOS1 Activation KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes Nucleotide Exchange KRAS_GTP KRAS-GTP (Active, Oncogenic) KRAS_GDP->KRAS_GTP GDP to GTP Downstream Downstream Signaling (MAPK/ERK, PI3K/AKT) KRAS_GTP->Downstream Proliferation/Survival Inhibitor SOS1 Inhibitor (Azetidine Scaffold) Inhibitor->SOS1 Allosteric Inhibition

Diagram 1: SOS1-KRAS signaling pathway and the allosteric intervention point for azetidine-derived inhibitors.

Validated Experimental Protocols

The following protocols detail the transformation of the amidine building block into a functionalized drug-like intermediate. These methods are designed as self-validating systems, incorporating in-process controls to ensure reproducibility.

Workflow Start tert-Butyl 3-carbamimidoylazetidine -1-carboxylate Step1 Heterocycle Formation (e.g., Pyrimidine Synthesis) Start->Step1 Intermediate Boc-Protected Azetidinyl-Heterocycle Step1->Intermediate Cyclization Step2 Boc Deprotection (4M HCl in Dioxane) Intermediate->Step2 FreeAmine Free Azetidine Intermediate (HCl Salt) Step2->FreeAmine Cleavage Step3 Late-Stage N-Functionalization (Amidation / SNAr) FreeAmine->Step3 Final Final Drug Candidate (e.g., SOS1 Inhibitor) Step3->Final Coupling

Diagram 2: Three-stage synthetic workflow for elaborating the azetidine-amidine building block.
Protocol A: Synthesis of an Azetidinyl-Pyrimidine Core via Amidine Condensation

Objective: Convert the primary amidine into a substituted pyrimidine ring, a common motif in kinase and GEF inhibitors.

Causality & Expert Insight: Amidines are potent binucleophiles. When reacted with 1,3-dielectrophiles (such as β -keto esters or enaminones), they undergo a highly regioselective double condensation. Using the acetate salt of the starting material requires an initial neutralization step with a mild base (like sodium ethoxide) to liberate the free amidine, preventing the acetate counterion from buffering the reaction and stalling the cyclization.

Step-by-Step Methodology:

  • Preparation: Suspend tert-butyl 3-carbamimidoylazetidine-1-carboxylate acetate (1.0 equiv, typically 5.0 mmol) in anhydrous ethanol (25 mL) under a nitrogen atmosphere.

  • Free-Basing: Add a solution of Sodium Ethoxide (NaOEt) in ethanol (2.0 equiv). Stir at room temperature for 15 minutes to liberate the free amidine.

  • Condensation: Add the desired 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 equiv) dropwise to the mixture.

  • Thermal Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 6–8 hours.

  • In-Process Control (IPC): Monitor the reaction via LCMS. The reaction is complete when the starting material mass ( [M+H]+=200.1 ) is fully consumed and replaced by the target cyclized mass.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer twice more with Ethyl Acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the Boc-protected azetidinyl-pyrimidine.

Protocol B: Late-Stage Boc Deprotection and N-Functionalization

Objective: Remove the Boc protecting group to expose the azetidine nitrogen for final diversification (e.g., amide coupling).

Causality & Expert Insight: While Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, it leaves a strongly bound trifluoroacetate counterion that can interfere with downstream biological assays or require tedious ion-exchange chromatography. Utilizing 4M HCl in dioxane ensures a clean cleavage driven by the precipitation of the resulting HCl salt, which is easily handled and biologically benign.

Step-by-Step Methodology:

  • Deprotection: Dissolve the Boc-protected intermediate from Protocol A (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.1 M concentration).

  • Acid Cleavage: Add 4M HCl in Dioxane (10.0 equiv). Stir vigorously at room temperature.

  • IPC: Monitor by TLC or LCMS. Complete cleavage typically occurs within 2 hours, often accompanied by the precipitation of the azetidine hydrochloride salt.

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to yield the pure azetidine HCl salt.

  • Amide Coupling (Functionalization): To a solution of the chosen carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF, add N,N-Diisopropylethylamine (DIPEA, 4.0 equiv). Stir for 10 minutes to form the active ester.

  • Final Assembly: Add the azetidine HCl salt (1.0 equiv) to the active ester solution. Stir at room temperature for 4 hours. Quench with water, extract with EtOAc, and purify via preparative HPLC to isolate the final drug candidate.

References

  • BLD Pharm. (n.d.). tert-Butyl 3-carbamimidoylazetidine-1-carboxylate | CAS 1541310-73-9.
  • Enamine. (n.d.). Azetidines in Fragment-Based Drug Design.
  • EurekAlert! / University of British Columbia. (2024, July 03). Chemists synthesize an improved building block for medicines.
  • ACS Publications. (2022, December 07). A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry. Organic Letters.
  • Google Patents. (2020, September 01). WO2020180770A1 - Bicyclic heterocyclyl compounds and uses thereof.
Application

Application Note: Palladium-Catalyzed N-Arylation of tert-Butyl 3-carbamimidoylazetidine-1-carboxylate

Strategic Utility & Chemical Context tert-Butyl 3-carbamimidoylazetidine-1-carboxylate (also known as 1-Boc-3-azetidinecarboxamidine) is a highly versatile aliphatic amidine building block[1]. It is predominantly utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Utility & Chemical Context

tert-Butyl 3-carbamimidoylazetidine-1-carboxylate (also known as 1-Boc-3-azetidinecarboxamidine) is a highly versatile aliphatic amidine building block[1]. It is predominantly utilized in medicinal chemistry to incorporate the polar, basic azetidine motif into drug candidates, improving metabolic stability and aqueous solubility.

A critical transformation for this molecule is the direct synthesis of N-aryl amidines via transition-metal-catalyzed C-N cross-coupling. These N-aryl amidines serve as direct pharmacophores or as precursors to biologically active heterocycles, such as quinazolines and benzimidazoles. However, cross-coupling free amidines presents unique mechanistic hurdles that require highly optimized catalytic systems.

Mechanistic Insights: Overcoming Catalyst Poisoning

Historically, the of amidines has been notoriously difficult[2]. Free amidines are strong σ-donors and can act as bidentate ligands. In the presence of standard palladium catalysts, they readily form highly stable, off-cycle palladium-amidine bis-chelates. This chelation effectively poisons the catalyst, halting the reaction prior to the crucial reductive elimination step[3].

To overcome this causality, the protocol relies on bulky, electron-rich biarylphosphine ligands—specifically BrettPhos . The extreme steric bulk provided by the triisopropylphenyl moiety on the BrettPhos ligand physically blocks the amidine from forming a bidentate chelate with the palladium center[3]. This ensures the metal remains active throughout the catalytic cycle (Figure 1).

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Ar-Pd(II)(X)L_n Oxidative Addition Pd0->OxAdd + Ar-X AmineCoord Ar-Pd(II)(Amidine)L_n Coordination OxAdd->AmineCoord + Amidine Deprot Ar-Pd(II)(Amidinato)L_n Deprotonation AmineCoord->Deprot + Base, - HX Deprot->Pd0 Reductive Elimination (Product Release)

Figure 1: Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amidine N-arylation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, embedding analytical checkpoints to ensure success at each phase of the workflow (Figure 2).

Materials & Reagents
  • Nucleophile : tert-Butyl 3-carbamimidoylazetidine-1-carboxylate acetate (1.2 equiv). Note: This reagent is commercially supplied as an acetate salt (CAS 1638765-18-0).

  • Electrophile : Aryl bromide (1.0 equiv)

  • Catalyst : Pd2(dba)3 (2.5 mol%, delivering 5 mol% Pd)

  • Ligand : BrettPhos (6.0 mol%)

  • Base : Cs2CO3 (2.5 equiv)

  • Solvent : Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology

Step 1: Reagent Preparation (Glovebox/Schlenk) In a nitrogen-filled glovebox, charge an oven-dried 10 mL reaction vial with Pd2(dba)3, BrettPhos, and Cs2CO3.

  • Causality: Oxygen and moisture rapidly degrade the electron-rich phosphine ligand and the active Pd(0) species. Cs2CO3 is chosen over stronger bases (like NaOtBu) because strong alkoxides can prematurely cleave the acid-sensitive Boc protecting group on the azetidine ring at elevated temperatures.

Step 2: Substrate Addition Add the aryl bromide and the amidine acetate salt to the vial.

  • Causality: Because the amidine is an acetate salt, 1.0 equivalent of the Cs2CO3 is immediately consumed to neutralize the acetic acid and liberate the nucleophilic free amidine in situ. The remaining 1.5 equivalents drive the catalytic deprotonation step.

Step 3: Solvent Addition & Catalyst Activation Add anhydrous, degassed 1,4-dioxane to reach a 0.2 M concentration. Seal the vial with a Teflon-lined cap.

  • Validation Checkpoint: Upon stirring, observe the solution transition from a dark purple/black suspension to a deep reddish-brown color within 5–10 minutes. This visual cue confirms the successful reduction of Pd(II) to the active Pd(0)-BrettPhos complex.

Step 4: Cross-Coupling Reaction Remove the vial from the glovebox and heat at 85 °C in a heating block for 12 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the aryl bromide peak and the emergence of the product mass (M + Ar - H) validates successful coupling. The presence of unreacted amidine is expected due to the 1.2 equiv excess.

Step 5: Workup & Extraction Cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and wash with water (5 mL).

  • Validation Checkpoint: Check the pH of the aqueous layer; it must be > 9. The amidine product is highly basic. If the pH drops to neutral or acidic, the product will protonate and partition into the aqueous layer, destroying your yield. Extract the aqueous layer twice more with ethyl acetate.

Step 6: Purification Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

  • Causality: Use a mobile phase of DCM/MeOH containing 1% triethylamine (Et3N) . The basic Et3N modifier prevents the basic amidine nitrogen from irreversibly binding to the acidic silanol groups on the silica gel, preventing severe peak tailing and product loss.

Workflow Step1 1. Reagent Prep (Glovebox/Schlenk) Step2 2. Catalyst Activation (Pd + Ligand) Step1->Step2 Mix Step3 3. Cross-Coupling (85°C, 12 h) Step2->Step3 Heat Step4 4. Workup & Extraction (EtOAc/H2O, pH > 9) Step3->Step4 Quench Step5 5. Purification (Flash Chromatography) Step4->Step5 Isolate

Figure 2: Self-validating experimental workflow for amidine cross-coupling.

Quantitative Data & Reaction Scope

The table below summarizes the optimized conditions and expected yields based on the electronic and steric nature of the electrophilic coupling partner[3].

Aryl Halide ElectrophileCatalyst SystemBase (Equiv)Time / TempExpected Yield
Electron-rich Aryl Bromide Pd2(dba)3 / BrettPhosCs2CO3 (2.5)12 h / 85 °C75–85%
Electron-poor Aryl Bromide Pd2(dba)3 / BrettPhosCs2CO3 (2.5)8 h / 85 °C80–95%
Sterically Hindered Aryl Chloride Pd2(dba)3 / tBuBrettPhosNaOtBu (2.5)*16 h / 100 °C60–75%
Heteroaryl Halide (e.g., Pyridine)Pd(OAc)2 / XantphosCs2CO3 (2.5)16 h / 100 °C50–70%

*Note: When using NaOtBu, closely monitor the reaction for Boc-deprotection side products. If Boc cleavage is observed, revert to Cs2CO3 and extend the reaction time.

References

  • McGowan, M. A., McAvoy, C. Z., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Organic Letters, 14(14), 3800–3803.[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 83485256, tert-Butyl 3-carbamimidoylazetidine-1-carboxylate.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of tert-Butyl 3-carbamimidoylazetidine-1-carboxylate

Welcome to the technical support center for the synthesis of tert-Butyl 3-carbamimidoylazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of tert-Butyl 3-carbamimidoylazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of this critical building block. The synthesis, while seemingly straightforward, presents several challenges that can significantly impact the final yield. This document provides a scientifically grounded and experience-driven approach to overcoming these hurdles.

I. Overview of Synthetic Strategies

The synthesis of tert-Butyl 3-carbamimidoylazetidine-1-carboxylate typically proceeds through two primary routes, each with its own set of advantages and potential pitfalls.

Route A: Guanidinylation of an Amine Precursor

This is a common and direct method involving the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with a suitable guanidinylating agent.

Route B: Pinner Reaction from a Nitrile Precursor

This route starts with tert-butyl 3-cyanoazetidine-1-carboxylate, which is converted to an imidate ester (a Pinner salt) and subsequently reacted with ammonia to form the desired amidine.[1][2][3][4][5]

Below is a visual representation of these synthetic pathways.

G cluster_0 Route A: Guanidinylation cluster_1 Route B: Pinner Reaction tert-Butyl 3-aminoazetidine-1-carboxylate tert-Butyl 3-aminoazetidine-1-carboxylate Product_A tert-Butyl 3-carbamimidoylazetidine-1-carboxylate tert-Butyl 3-aminoazetidine-1-carboxylate->Product_A Guanidinylation Guanidinylating Agent Guanidinylating Agent Guanidinylating Agent->Product_A tert-Butyl 3-cyanoazetidine-1-carboxylate tert-Butyl 3-cyanoazetidine-1-carboxylate Pinner Salt Intermediate Pinner Salt Intermediate tert-Butyl 3-cyanoazetidine-1-carboxylate->Pinner Salt Intermediate HCl, Alcohol Product_B tert-Butyl 3-carbamimidoylazetidine-1-carboxylate Pinner Salt Intermediate->Product_B Ammonia

Caption: Primary synthetic routes to tert-Butyl 3-carbamimidoylazetidine-1-carboxylate.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis, categorized by the synthetic route.

Route A: Guanidinylation of tert-Butyl 3-aminoazetidine-1-carboxylate
FAQ 1: I am observing low yields in my guanidinylation reaction. What are the likely causes and how can I improve it?

Answer: Low yields in guanidinylation reactions are a frequent challenge. The primary factors to investigate are the choice of guanidinylating agent, reaction conditions, and potential side reactions.

  • Choice of Guanidinylating Agent: The reactivity of the guanidinylating agent is paramount. Several options are available, each with its own activation requirements and reactivity profile.

Guanidinylating AgentActivating Agent (if required)Key Considerations
N,N'-Di-Boc-N''-triflylguanidineNoneHighly reactive, suitable for primary and secondary amines, including unreactive aromatic amines.[6][7]
S-Methylisothiourea derivatives (e.g., N,N′-bis(Boc)-S-methylisothiourea)Mercury or copper salts, carbodiimides (EDC, DIC), Mukaiyama's reagentRequires activation, potential for heavy metal contamination.[8][9]
Pyrazole-1-carboxamidine hydrochlorideNoneGenerally effective for unhindered primary amines.[9]
CyanamideScandium(III) triflateCatalytic and proceeds under mild conditions in water.[10]
  • Reaction Conditions:

    • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred to avoid side reactions with the guanidinylating agent.[7]

    • Temperature: Most guanidinylation reactions proceed well at room temperature.[7] For less reactive amines, gentle heating may be necessary, but this should be monitored carefully to prevent decomposition.

    • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often required to neutralize the acid generated during the reaction and to deprotonate the amine starting material.

  • Potential Side Reactions:

    • Over-guanidinylation: While less common with a mono-amine substrate, ensure stoichiometry is carefully controlled.

    • Decomposition of the Guanidinylating Agent: Some agents are moisture-sensitive. Ensure anhydrous conditions are maintained.

Experimental Protocol: Optimized Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Guanidinylating Agent: In a separate flask, dissolve N,N'-Di-Boc-N''-triflylguanidine (1.05 eq) in anhydrous DCM. Add this solution dropwise to the amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G Start Start Dissolve Amine in DCM Dissolve Amine in DCM Start->Dissolve Amine in DCM Add Triethylamine Add Triethylamine Dissolve Amine in DCM->Add Triethylamine Cool to 0C Cool to 0C Add Triethylamine->Cool to 0C Add Guanidinylating Agent Add Guanidinylating Agent Cool to 0C->Add Guanidinylating Agent Warm to RT and Stir Warm to RT and Stir Add Guanidinylating Agent->Warm to RT and Stir Monitor by TLC/LC-MS Monitor by TLC/LC-MS Warm to RT and Stir->Monitor by TLC/LC-MS Monitor by TLC/LC-MS->Warm to RT and Stir Incomplete Quench with NaHCO3 Quench with NaHCO3 Monitor by TLC/LC-MS->Quench with NaHCO3 Complete Workup and Purification Workup and Purification Quench with NaHCO3->Workup and Purification End End Workup and Purification->End

Caption: Optimized guanidinylation workflow.

Route B: Pinner Reaction from tert-Butyl 3-cyanoazetidine-1-carboxylate
FAQ 2: My Pinner reaction is giving low yields of the amidine. What are the critical parameters to control?

Answer: The Pinner reaction is a powerful method but is highly sensitive to reaction conditions.[1][2] Low yields often stem from incomplete reaction, side product formation, or decomposition of the intermediate Pinner salt.

  • Anhydrous Conditions: The Pinner reaction is notoriously sensitive to moisture.[4] Water will hydrolyze the intermediate imidate to the corresponding ester, which is a common side product. Ensure all glassware is flame-dried, and solvents are anhydrous. The reaction should be run under an inert atmosphere.

  • Acid Catalyst: The reaction is acid-catalyzed, typically using dry hydrogen chloride (HCl) gas bubbled through the reaction mixture or a solution of HCl in an anhydrous solvent like dioxane.[4][5] Incomplete saturation with HCl can lead to an incomplete reaction.

  • Temperature Control: Low temperatures (typically 0 °C or below) are crucial during the formation of the Pinner salt to prevent its decomposition into an amide and alkyl chloride.[2]

  • Alcohol Choice: The alcohol used will determine the alkyl group of the intermediate imidate. Anhydrous ethanol or methanol are commonly used.

  • Ammonolysis Step: The conversion of the Pinner salt to the amidine requires treatment with ammonia. This is typically done by bubbling anhydrous ammonia gas through the solution or by using a solution of ammonia in an alcohol. Ensure an excess of ammonia is used to drive the reaction to completion.

Experimental Protocol: Optimized Pinner Reaction and Ammonolysis
  • Pinner Salt Formation:

    • Dissolve tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 eq) in a mixture of anhydrous chloroform and anhydrous ethanol (or methanol) at 0 °C under an inert atmosphere.

    • Bubble dry HCl gas through the solution until saturation is achieved, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for several hours, monitoring for the formation of the Pinner salt precipitate.

  • Ammonolysis:

    • Isolate the Pinner salt by filtration under an inert atmosphere and wash with cold, anhydrous ether.

    • Suspend the Pinner salt in anhydrous ethanol (or methanol) at 0 °C.

    • Bubble anhydrous ammonia gas through the suspension until the reaction is complete (monitor by TLC or LC-MS).

  • Workup and Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by crystallization or column chromatography.

G cluster_0 Pinner Salt Formation cluster_1 Ammonolysis Dissolve Nitrile Dissolve Nitrile Saturate with HCl at 0C Saturate with HCl at 0C Dissolve Nitrile->Saturate with HCl at 0C Stir at 0C Stir at 0C Saturate with HCl at 0C->Stir at 0C Isolate Pinner Salt Isolate Pinner Salt Stir at 0C->Isolate Pinner Salt Suspend in Alcohol at 0C Suspend in Alcohol at 0C Isolate Pinner Salt->Suspend in Alcohol at 0C Bubble Ammonia Gas Bubble Ammonia Gas Suspend in Alcohol at 0C->Bubble Ammonia Gas Workup and Purification Workup and Purification Bubble Ammonia Gas->Workup and Purification Final Product Final Product Workup and Purification->Final Product

Caption: Pinner reaction and ammonolysis workflow.

General Troubleshooting
FAQ 3: I am having trouble with the Boc-deprotection of my final product. What are the best conditions to use?

Answer: Boc deprotection is typically achieved under acidic conditions.[11] However, the presence of the guanidine group, which is basic, can neutralize some of the acid, requiring a larger excess.

  • Standard Conditions: Trifluoroacetic acid (TFA) in DCM (typically 20-50%) or 4M HCl in dioxane are the most common reagents for Boc deprotection.[12]

  • Side Reactions: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites.[13][14] The guanidine group is particularly susceptible to this side reaction. To mitigate this, a scavenger such as triethylsilane (TES) or anisole should be added to the reaction mixture.

  • Alternative Conditions: For acid-sensitive substrates, alternative deprotection methods can be considered, although they are less common for Boc groups. In some specific cases with neighboring group participation, base-mediated Boc deprotection has been reported, but this is not a general method.[15]

FAQ 4: How can I best purify the final product, tert-Butyl 3-carbamimidoylazetidine-1-carboxylate?

Answer: The product is a polar and basic compound, which can make purification challenging.

  • Column Chromatography: Standard silica gel chromatography can be used, but it's often necessary to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to prevent streaking and improve recovery. A common eluent system is a gradient of methanol in dichloromethane with 0.1-1% triethylamine.

  • Crystallization: If the product is a solid, crystallization can be an effective purification method. Experiment with different solvent systems to find suitable conditions.

  • Ion-Exchange Chromatography: For highly polar or difficult-to-separate mixtures, ion-exchange chromatography can be a powerful tool.

III. Summary of Key Recommendations for Yield Improvement

ParameterRecommendationRationale
Choice of Synthetic Route For small-scale synthesis, guanidinylation of the amine is often more direct. For larger-scale synthesis, the Pinner reaction may be more cost-effective if optimized.Guanidinylating agents can be expensive, while the reagents for the Pinner reaction are more economical.
Guanidinylation Agent (Route A) Use a highly reactive agent like N,N'-Di-Boc-N''-triflylguanidine.Ensures high conversion, especially for less reactive amines.[6][7]
Pinner Reaction Conditions (Route B) Maintain strictly anhydrous conditions and low temperatures (0 °C or below).Prevents hydrolysis of the Pinner salt to an ester and decomposition to an amide.[2][4]
Boc-Deprotection Use a scavenger like triethylsilane or anisole.Prevents alkylation of the guanidine group by the tert-butyl cation.[13][14]
Purification Use a basic modifier in the eluent for silica gel chromatography.Improves peak shape and recovery of the basic product.

By carefully considering these factors and implementing the recommended protocols, researchers can significantly improve the yield and purity of tert-butyl 3-carbamimidoylazetidine-1-carboxylate, a valuable intermediate in drug discovery and development.

IV. References

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 63(23), 8432–8439.

  • Gers, T., Kunce, D., Markowski, P., & Izdebski, J. (2004). Reagents for Efficient Conversion of Amines to Protected Guanidines. Synthesis, 2004(01), 37-42.

  • Baker, T. J., Goodman, M., & Lipton, M. (2000). U.S. Patent No. 6,072,075. Washington, DC: U.S. Patent and Trademark Office.

  • Wikipedia. (2023, December 2). Pinner reaction. Retrieved from [Link]

  • ChemRxiv. (2023). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl).

  • SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Bernacki, D., et al. (2018). Synthesis of Guanidines From Azides: A General and Straightforward Methodology In Carbohydrate Chemistry. Request PDF.

  • Zhang, L., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 133.

  • Lee, S. Y., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. ACS Central Science, 3(9), 993-999.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Singh, R., et al. (2014). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Tetrahedron Letters, 55(17), 2849-2851.

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.

  • Batey, R. A. (2009). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.

  • Reddit. (2023, March 10). How do I remove the N-Boc protection group to get the amino acid histidine? Is it possible to do this with a distillation kit by heating the distillation flask around 300 to 400 degrees over time in a fume hood to separate them? Retrieved from [Link]

  • Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239.

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2008). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric mannich reaction. Organic Syntheses, 85, 1-10.

  • PubChem. (n.d.). tert-Butyl 3-carbamimidoylazetidine-1-carboxylate. Retrieved from [Link]

  • Li, Z., & Herzon, S. B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5545-5596.

  • JoVE. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors.

  • JoVE. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products.

  • Reddit. (2022, May 28). Synthesizing tertiary-butylesters of BOC-amino acids. Retrieved from [Link]

  • Google Patents. (2009). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

Sources

Optimization

Troubleshooting low solubility of tert-Butyl 3-carbamimidoylazetidine-1-carboxylate during reactions

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for tert-Butyl 3-carbamimidoylazetidine-1-carboxylate. This guide is designed for researchers, chemists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for tert-Butyl 3-carbamimidoylazetidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this reagent during synthesis. Our goal is to provide not just solutions, but a foundational understanding of the compound's behavior to empower you in your experimental design.

Understanding the Molecule: A Tale of Two Ends

The primary challenge in handling tert-Butyl 3-carbamimidoylazetidine-1-carboxylate stems from its dualistic chemical nature. The molecule possesses two key functional groups with opposing polarity characteristics:

  • The Amidine Group (-C(=NH)NH2): This group is highly polar and basic (pKa of the conjugate acid is typically around 12).[1] It readily participates in hydrogen bonding, which favors solubility in polar, protic solvents.

  • The tert-Butoxycarbonyl (Boc) Group: This protecting group is bulky and non-polar (lipophilic), contributing to solubility in organic solvents of lower polarity.[2]

This structural dichotomy means the compound is often not perfectly soluble in either highly polar or completely non-polar solvents, requiring a carefully optimized system.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving tert-Butyl 3-carbamimidoylazetidine-1-carboxylate. What is the underlying chemical reason?

Answer: The low solubility you are observing is a direct consequence of the molecule's structure, as illustrated below. You have a highly polar, hydrophilic "head" (the amidine) and a non-polar, lipophilic "tail" (the Boc-protected azetidine).

For a solvent to be effective, it must adequately solvate both parts of the molecule. A highly non-polar solvent like hexane will interact well with the Boc group but poorly with the amidine. Conversely, a highly polar solvent like water may interact strongly with the amidine (especially if it's in a salt form) but be repelled by the large, greasy Boc group. This creates a high lattice energy that is difficult for many single-solvent systems to overcome.

cluster_Molecule tert-Butyl 3-carbamimidoylazetidine-1-carboxylate cluster_Properties Solubility-Influencing Properties Amidine Amidine Group -C(=NH)NH₂ Polar Polar Basic (pKa ~12) Hydrogen Bond Donor/Acceptor Amidine->Polar Leads to... Boc Boc-Azetidine Group NonPolar Non-Polar (Lipophilic) Bulky & Sterically Hindering Boc->NonPolar Leads to...

Caption: Polarity analysis of the target molecule.

Q2: What solvents should I try first? Is there a recommended starting point?

Answer: Yes, a systematic solvent screening is the most logical first step. Based on the molecule's structure, polar aprotic solvents or polar protic alcohols often provide the best balance for solvating both functional groups. We recommend starting with the solvents in Tier 1 before moving to other options.

TierSolvent ClassRecommended SolventsRationale & Considerations
1 Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Excellent at solvating polar groups like amidines. High boiling points can make removal difficult.
1 Polar Protic Methanol (MeOH), Ethanol (EtOH)The hydroxyl group can hydrogen bond with the amidine, while the alkyl portion solvates the Boc group.[3] Methanol can also accelerate Boc protection reactions.[3]
2 Chlorinated Dichloromethane (DCM)Good for the Boc-protected portion, but may struggle with the polar amidine unless a co-solvent is used.
2 Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity. Often require a co-solvent or heating to be effective.
3 Aqueous (for salts) Water (H₂O)Generally poor for the free base. However, if your compound is a hydrochloride salt, it will exhibit significantly higher aqueous solubility.
4 Non-Polar Toluene, Hexane, Diethyl EtherUnlikely to be effective as single solvents due to the highly polar amidine group.
Q3: I've tried a recommended solvent from Tier 1, but solubility is still poor. What is my next step?

Answer: If a single solvent is insufficient, do not immediately abandon it. Several physical and chemical techniques can dramatically improve solubility without changing the primary solvent. Follow this systematic troubleshooting workflow.

start Start: Poor Solubility in Chosen Solvent heat 1. Apply Gentle Heat (e.g., 40-50 °C) start->heat sonicate 2. Use Sonication (Ultrasonic Bath) heat->sonicate If still insoluble success Reaction Ready heat->success If soluble cosolvent 3. Add a Co-Solvent (e.g., 10% MeOH in DCM) sonicate->cosolvent If still insoluble sonicate->success If soluble ph_adjust 4. Consider pH Adjustment (See Q4 & Q5) cosolvent->ph_adjust If still insoluble cosolvent->success If soluble ph_adjust->success If soluble

Caption: Step-by-step workflow for troubleshooting low solubility.

Detailed Explanations for the Workflow:

  • Gentle Heating: Increasing the temperature provides the energy needed to break the crystal lattice of the solid solute, often increasing solubility.[4] Be cautious not to exceed temperatures that might degrade your reactants or the product.

  • Sonication: The high-frequency sound waves from an ultrasonic bath create cavitation bubbles. Their collapse generates localized energy that can break up solute aggregates and enhance solvent penetration, facilitating dissolution.

  • Co-Solvent Systems: This is a powerful technique. Adding a small amount of a highly polar solvent (like methanol) to a less polar bulk solvent (like DCM) can create a mixture that effectively solvates both ends of the molecule. A 5-10% mixture of MeOH in DCM is a common and effective starting point.

Q4: My starting material is a hydrochloride salt. How does this affect solubility and my reaction?

Answer: This is a critical consideration. The salt form behaves very differently from the free base.

  • tert-Butyl 3-carbamimidoylazetidine-1-carboxylate Hydrochloride: The amidine group is protonated (-C(=NH2+)NH2 Cl-). This ionic character makes it significantly more soluble in polar protic solvents like water and methanol, but much less soluble in organic solvents like DCM or THF.[5]

  • Free Base: This is the neutral form of the molecule. It is less polar and will be more soluble in organic solvents like DCM, THF, and ethyl acetate.

When this matters: If your reaction requires the amidine to act as a nucleophile or a base, you must use the free base. If you try to run the reaction with the hydrochloride salt in a non-polar solvent, the material will likely not dissolve, and the reaction will fail.

Protocol: Conversion of Hydrochloride Salt to Free Base

This protocol describes a standard aqueous extraction to isolate the free base for subsequent reactions.

  • Dissolution: Dissolve the hydrochloride salt in a minimal amount of deionized water or a 1:1 mixture of DCM and water.

  • Basification: Cool the solution in an ice bath. Slowly add a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH), while stirring. Monitor the pH with litmus paper or a pH meter, aiming for a pH of 9-10.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Drying and Concentration: Combine the organic layers. Dry the combined extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the free base, which can be used immediately or stored under an inert atmosphere.

Q5: What if my reaction conditions are non-aqueous, but I am starting with the HCl salt?

Answer: If you need to generate the free base in situ for a non-aqueous reaction, you can add a non-nucleophilic organic base.

  • Suspend the Salt: Suspend the hydrochloride salt in your chosen anhydrous organic solvent (e.g., DCM, THF, MeCN).

  • Add Base: Add a stoichiometric equivalent (1.0 to 1.1 eq.) of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Stir: Stir the mixture at room temperature for 15-30 minutes. The free base will be liberated in solution, and the amine hydrochloride salt (e.g., triethylammonium chloride) will precipitate as a solid.

  • Proceed (Optional Filtration): For many reactions, you can proceed by adding the other reagents directly to this mixture. If the precipitated salt is suspected to interfere with the reaction, it can be removed by filtration before proceeding.

Q6: I've tried everything and solubility is still limiting my reaction. Are there any advanced methods?

Answer: For particularly challenging cases, especially with insoluble reaction partners, more advanced techniques can be employed:

  • Phase-Transfer Catalysis (PTC): If your reaction involves two immiscible phases (e.g., an aqueous base and an organic solvent), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle one reactant across the phase boundary to react with your substrate.

  • Solvent-Free Reactions (Mechanochemistry): Techniques like high-temperature ball milling can induce reactions between solid-state reactants without any solvent.[6] This method completely bypasses solubility issues and is an emerging green chemistry technique for overcoming challenges with insoluble materials.[6]

We trust this guide will assist you in overcoming the solubility challenges associated with tert-Butyl 3-carbamimidoylazetidine-1-carboxylate. For further assistance, please do not hesitate to contact our technical support team.

References
  • NextSDS. tert-butyl 3-(aminomethyl)-3-carbamoylazetidine-1-carboxylate — Chemical Substance Information. [Link]

  • PubChem. tert-Butyl 3-carbamimidoylazetidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Grokipedia. Amidine. [Link]

  • Royal Society of Chemistry. CHAPTER 2: Tactics to Improve Solubility. [Link]

  • University of Wisconsin. Principles of Drug Action 1, Spring 2005, Amides. [Link]

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

  • Chemtips (WordPress.com). Reactions that Work: Boc Protection. [Link]

  • EurekAlert!. Toward overcoming solubility issues in organic chemistry. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Quora. How will you increase the solubility of organic compounds in water?[Link]

  • National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • WuXi Biology. Alcohol Catalysis in Boc Protection of Primary Amines. [Link]

  • Scholars Research Library. Enhancement of Solubility: A Pharmaceutical Overview. [Link]

  • International Journal for Novel Research and Development. Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Amidine Coupling with tert-Butyl 3-carbamimidoylazetidine-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in amidine couplings involving complex, highly functionalized building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in amidine couplings involving complex, highly functionalized building blocks. Coupling with tert-Butyl 3-carbamimidoylazetidine-1-carboxylate presents a unique triad of challenges: a highly nucleophilic and tautomerizable amidine, a sterically constrained azetidine ring, and an acid-sensitive Boc protecting group.

This guide moves beyond generic protocols. Here, we dissect the causality of common side reactions and provide a self-validating, step-by-step methodology to ensure high-fidelity acylamidine synthesis.

Section 1: Diagnostic Overview & Causality of Side Reactions

When synthesizing acylamidines, researchers often default to standard "all-in-one" peptide coupling conditions. However, this specific building block requires strategic sequencing to avoid catastrophic yield losses.

  • Guanidinylation (The HATU Trap): Uronium-based coupling reagents like HATU are highly efficient but pose a significant risk. If the amidine is introduced before the carboxylic acid is fully activated, the amidine nitrogen will nucleophilically attack the uronium carbon of HATU. This forms a dead-end tetramethylguanidinium by-product. Therefore, the order of addition and timing are absolute critical parameters.

  • Amidine Hydrolysis: The amidine functional group is susceptible to hydrolysis, converting into a primary amide. tert-Butyl 3-carbamimidoylazetidine-1-carboxylate is inherently hygroscopic and must be protected from moisture[1]. Trace water in hygroscopic solvents (like DMF) under basic coupling conditions accelerates this degradation.

  • Boc-Deprotection & Ring Opening: While the Boc group is stable to the basic conditions of the coupling itself, localized acidic microenvironments during aqueous workup (e.g., quenching with 1M HCl) can prematurely cleave the Boc group from the azetidine ring, leading to massive yield losses in the aqueous phase.

MechanisticPathway Acid Carboxylic Acid ActiveEster Active Ester Intermediate Acid->ActiveEster + Base CouplingAgent Coupling Reagent (e.g., HATU) CouplingAgent->ActiveEster Activation Desired Desired Acylamidine (Target Product) ActiveEster->Desired + Amidine Amidine tert-Butyl 3-carbamimidoyl- azetidine-1-carboxylate Side1 Guanidinylation Byproduct (Direct HATU Attack) Amidine->Side1 Excess HATU Side2 Amide Byproduct (Hydrolysis) Amidine->Side2 H2O / Base

Mechanistic pathways showing desired acylamidine formation vs. primary side reactions.

Section 2: The Self-Validating Experimental Protocol

To prevent blind failures, every robust protocol must be a self-validating system. We utilize an In-Process Control (IPC) strategy to guarantee the formation of the active O-acylisourea or active ester intermediate before the amidine is ever introduced[2].

Protocol: Staged HATU Amidine Coupling

Step 1: Pre-Activation (The Critical Phase)

  • Dissolve your carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under a strict inert atmosphere.

  • Add DIPEA (2.5 eq) and HATU (1.05 eq).

  • Stir at room temperature for 15–30 minutes.

Step 2: IPC Validation (Self-Validation Checkpoint) Do not proceed blindly.

  • Withdraw a 5 µL aliquot of the reaction mixture.

  • Quench into an LC-MS vial containing 10 µL of benzylamine in 100 µL of acetonitrile.

  • Analyze via LC-MS. Causality: Benzylamine instantly reacts with the active ester. You must observe >95% conversion to the benzylamide derivative. If unreacted acid remains, extend the activation time. This ensures no free HATU is left to cause guanidinylation.

Step 3: Amidine Addition

  • Once Step 2 validates full activation, add tert-Butyl 3-carbamimidoylazetidine-1-carboxylate (1.1 eq) in a single portion.

  • Stir at room temperature for 2–4 hours. Monitor by LC-MS for the appearance of the acylamidine target.

Step 4: Mild Workup & Isolation

  • Quench the reaction with 5% aqueous NaHCO3. Never use strong acids.

  • Extract with a highly polar organic solvent (e.g., 10% MeOH in DCM) to prevent the polar azetidine product from partitioning into the aqueous layer.

ProtocolWorkflow Start 1. Pre-Activation Acid + HATU + DIPEA IPC1 IPC 1: LC-MS Benzylamine Quench Start->IPC1 Decision Active Ester > 95%? IPC1->Decision AddAmidine 2. Amidine Addition Decision->AddAmidine Yes Optimize Extend Time Decision->Optimize No IPC2 IPC 2: LC-MS Reaction Progress AddAmidine->IPC2 Workup 3. Mild Workup (No Strong Acids) IPC2->Workup Optimize->Start

Self-validating workflow for amidine coupling with built-in in-process controls (IPCs).

Section 3: Quantitative Optimization Data

Choosing the right coupling reagent drastically alters the side-reaction profile. The data below summarizes the expected outcomes when coupling tert-Butyl 3-carbamimidoylazetidine-1-carboxylate under various conditions.

Coupling Reagent SystemPre-Activation Used?Guanidinylation (%)Hydrolysis (%)Typical Isolated Yield (%)
HATU / DIPEA No (All-in-one)25 - 40%5%40 - 50%
HATU / DIPEA Yes (15 min)< 2%2%80 - 85%
EDC·HCl / HOBt No (All-in-one)0%8%70 - 75%
T3P (50% in EtOAc) Yes (30 min)0%< 1%85 - 90%

Note: EDC activates via an O-acylisourea intermediate, which structurally cannot cause guanidinylation[2], making it a safer "all-in-one" alternative, albeit with slower kinetics.

Section 4: Troubleshooting FAQs

Q: My LC-MS shows 100% conversion to the acylamidine, but my isolated yield after extraction is <30%. Where is my product? A: Acylamidines bearing an azetidine ring are highly polar and readily form hydrates. During a standard EtOAc/Water extraction, they often partition into the aqueous layer. Solution: Salt out the aqueous layer heavily with NaCl and extract with 10% MeOH/DCM, or bypass aqueous workup entirely by evaporating the DMF and loading directly onto a reverse-phase C18 column.

Q: I am observing a major by-product with a mass of [M - 100]. What is happening? A: A mass loss of 100 Da is the classic signature of Boc group cleavage (loss of isobutylene and CO₂). The azetidine-1-carboxylate is highly sensitive to acid. Ensure your workup does not use HCl or KHSO₄. If an acidic wash is strictly necessary to remove basic impurities, use a mild 5% citric acid solution and minimize contact time.

Q: Can I use microwave irradiation to accelerate this coupling? A: It is not recommended to exceed 50°C. While microwave heating accelerates amide bond formation, tert-Butyl 3-carbamimidoylazetidine-1-carboxylate is thermally sensitive. Elevated temperatures in the presence of base promote azetidine ring-opening side reactions and accelerate amidine hydrolysis.

References[2] tert-Butyl 3-carbamimidoylazetidine-1-carboxylate | C9H17N3O2 | CID 83485256 - PubChem -https://pubchem.ncbi.nlm.nih.gov/compound/tert-Butyl-3-carbamimidoylazetidine-1-carboxylate[3] Application Notes and Protocols: EDC/HATU Activation of endo-BCN-PEG2-acid for Amide Coupling - Benchchem -https://www.benchchem.com/protocol/edc-hatu-activation[1] Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies -https://www.luxembourg-bio.com/amide-bond-formation

Sources

Troubleshooting

Overcoming steric hindrance when reacting tert-Butyl 3-carbamimidoylazetidine-1-carboxylate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl 3-carbamimidoylazetidine-1-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl 3-carbamimidoylazetidine-1-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique synthetic challenges posed by this sterically hindered building block. Our goal is to empower you to overcome common experimental hurdles and achieve your synthetic objectives efficiently.

Introduction: Understanding the Challenge

Tert-butyl 3-carbamimidoylazetidine-1-carboxylate is a valuable synthetic intermediate, combining a strained azetidine ring with a nucleophilic guanidine moiety. However, its utility is often hampered by significant steric hindrance. The bulky tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen physically shields the 3-position, impeding the approach of reagents to the reactive guanidine group. This guide will dissect the sources of this steric hindrance and provide field-proven strategies to mitigate its effects.

Frequently Asked Questions (FAQs)

Q1: My acylation/alkylation reaction with tert-Butyl 3-carbamimidoylazetidine-1-carboxylate is failing or giving very low yields. What is the primary cause?

A1: The most common cause of low reactivity is the pronounced steric hindrance around the guanidine group. The bulky tert-butyl group of the Boc protector on the azetidine ring restricts access to the nucleophilic nitrogens of the guanidine. Standard acylation or alkylation conditions are often insufficient to overcome this energy barrier. Furthermore, the high basicity of the guanidine (pKa ≈ 13) means it is likely protonated by any acidic species in the reaction medium, which deactivates its nucleophilicity.[1]

Q2: Which of the three nitrogens on the carbamimidoyl (guanidine) group is the most likely to react?

A2: In an unprotected guanidine, the external, doubly-bonded nitrogen (the imino nitrogen) is generally less nucleophilic than the two single-bonded amino nitrogens. In practice, under basic conditions where the guanidine is deprotonated, reactions like alkylation or acylation will preferentially occur on one of the two equivalent terminal NH2 nitrogens. However, the extreme steric congestion from the Boc-azetidine frame is the dominant factor and will significantly reduce the nucleophilicity of all three sites.

Q3: What are the best general strategies to improve reaction success rates with this molecule?

A3: There are three primary strategies:

  • Increase Reagent Reactivity: Employ highly reactive electrophiles (e.g., acyl fluorides, sulfonyl chlorides, or alkyl triflates) instead of less reactive counterparts like acyl chlorides or alkyl bromides.

  • Optimize Reaction Conditions: Utilize stronger, non-nucleophilic bases to ensure the guanidine is deprotonated and activated.[2][3] Increasing the reaction temperature, potentially with microwave irradiation, can provide the necessary activation energy.[1]

  • Employ Catalysis: Specific catalysts can facilitate reactions that are otherwise inhibited. For example, 4-dimethylaminopyridine (DMAP) can be used for challenging acylations, and phase-transfer catalysts can be effective for alkylations.[4][5]

Q4: I'm struggling to purify my product. It streaks badly on silica gel. What should I do?

A4: The high polarity and basicity of the guanidine group cause strong interactions with the acidic silica gel, leading to poor chromatographic performance.[6] Consider these alternatives:

  • Reverse-Phase Chromatography (C18): This is often the best method. Use a water/acetonitrile or water/methanol gradient, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the guanidine is protonated and behaves consistently.

  • Ion-Exchange Chromatography: For highly polar compounds, this can be an effective purification strategy.[7]

  • Polar-Modified Silica: Columns with modified stationary phases (e.g., diol or amino-propyl) can sometimes offer better results than standard silica.[8]

  • Crystallization/Precipitation: If your product is solid, crystallization or precipitation from an appropriate solvent system can be an effective, chromatography-free purification method.

Troubleshooting Guide: Acylation of the Guanidine Moiety

This is one of the most common and challenging transformations for this substrate. The following guide provides a systematic approach to troubleshooting and optimization.

Symptom: You are attempting to acylate the guanidine using a standard acyl chloride or anhydride with a base like triethylamine (TEA) or pyridine in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF), but you observe only starting material or trace product after an extended reaction time.

Causality & Troubleshooting Workflow

The diagram below illustrates a logical workflow for troubleshooting a failed acylation reaction.

G cluster_0 Troubleshooting a Failed Acylation A Symptom: No reaction with Acyl-Cl/Anhydride + Standard Base (e.g., TEA) B Step 1: Activate the Guanidine Is the guanidine sufficiently basic and deprotonated? A->B Analyze Cause C Solution 1.1: Use a Stronger, Non-Nucleophilic Base - DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) - Proton Sponge - KHMDS / NaHMDS B->C If No D Step 2: Increase Electrophilicity Is the acylating agent reactive enough? B->D If Yes C->D Re-attempt Reaction E Solution 2.1: Use a More Reactive Acylating Agent - Acyl Fluoride / Sulfonyl Chloride - Mixed Anhydrides D->E If No F Solution 2.2: Use a Coupling Agent - EDC, HATU, PyBOP with a carboxylic acid - Add DMAP (catalytic) D->F Alternative G Step 3: Overcome the Energy Barrier Are the reaction kinetics too slow? D->G If Yes E->G Re-attempt Reaction F->G Re-attempt Reaction H Solution 3.1: Increase Reaction Temperature - Reflux in a higher boiling solvent (e.g., Dioxane, Toluene) - Use Microwave Irradiation G->H If No I Success: Product Formed G->I If Yes H->I Re-attempt Reaction

Caption: A workflow for troubleshooting failed acylation reactions.

Detailed Solutions & Protocols
Solution 1: Enhance Basicity and Nucleophilicity

Standard amine bases like TEA (pKa of conjugate acid ~10.8) may not be strong enough to fully deprotonate the guanidinium salt form of the starting material. Using a stronger, non-nucleophilic base prevents competition for the acylating agent.[2]

BasepKa (conjugate acid)Key Advantage
DBU ~13.5Strong, non-nucleophilic, organic-soluble.
Proton Sponge ~12.1Very hindered, non-nucleophilic.
KHMDS/NaHMDS ~26Extremely strong, useful for difficult cases. Requires anhydrous conditions.

Protocol 1: Acylation using DBU

  • Preparation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add tert-Butyl 3-carbamimidoylazetidine-1-carboxylate (1.0 equiv).

  • Solvent: Add anhydrous DMF or NMP (N-Methyl-2-pyrrolidone) to dissolve the starting material (concentration ~0.1 M).

  • Base Addition: Add DBU (1.2 equiv) dropwise and stir the mixture at room temperature for 15 minutes.

  • Acylation: Cool the reaction to 0 °C. Add the acyl chloride (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by LC-MS. If the reaction is sluggish, gently heat to 50-60 °C.

  • Work-up: Quench the reaction with water and extract with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via reverse-phase HPLC (C18 column) using a water/acetonitrile gradient with 0.1% TFA.

Solution 2: Utilize Coupling Agents or More Reactive Electrophiles

If a carboxylic acid is your desired acyl source, standard carbodiimide coupling agents are the best approach. These form a highly reactive O-acylisourea intermediate in situ that is readily attacked by the guanidine.

Protocol 2: Acylation using HATU Coupling

  • Preparation: In a flask, dissolve the carboxylic acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Activation: Add a hindered base such as diisopropylethylamine (DIPEA) (2.5 equiv). Stir at room temperature for 15 minutes to pre-activate the acid.

  • Guanidine Addition: Add a solution of tert-Butyl 3-carbamimidoylazetidine-1-carboxylate (1.0 equiv) in DMF to the activated acid mixture.

  • Reaction: Stir at room temperature for 12-24 hours. Monitor progress by LC-MS.

  • Work-up & Purification: Follow steps 6 and 7 from Protocol 1.

Advanced Strategy: Guanidine Protection

For particularly challenging transformations, a temporary protecting group on the guanidine moiety can be employed. The trifluoroacetyl group is an excellent choice as it is orthogonal to the Boc group and can be cleaved under mild basic conditions.[9][10]

Workflow for Guanidine Protection Strategy

G cluster_1 Advanced Strategy: Guanidine Protection Start Sterically Hindered Guanidine Substrate Protect Step 1: Protect Guanidine (e.g., with Trifluoroacetyl group) Start->Protect React Step 2: Perform Desired Reaction (Acylation, Alkylation, etc.) on the protected intermediate Protect->React Deprotect Step 3: Deprotect Guanidine (Mild basic conditions, e.g., K2CO3 in MeOH) React->Deprotect Final Final Product Deprotect->Final

Caption: A workflow for using a temporary protecting group on the guanidine.

Protocol 3: Trifluoroacetylation of Guanidine

  • Preparation: Dissolve tert-Butyl 3-carbamimidoylazetidine-1-carboxylate (1.0 equiv) in anhydrous DCM.

  • Base: Add DIPEA (3.0 equiv).

  • Acylation: Cool to 0 °C and add trifluoroacetic anhydride (TFAA) (1.5 equiv) dropwise.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Work-up: Quench with saturated aqueous NaHCO₃, extract with DCM, dry the organic layer, and concentrate. The resulting N,N'-bis(trifluoroacetyl)guanidine derivative is often used crude in the next step after purification by flash chromatography on silica gel (the protected compound is much less polar).

  • Subsequent Reaction: Perform your desired acylation or alkylation on the protected intermediate under standard conditions.

  • Deprotection: To remove the trifluoroacetyl groups, dissolve the compound in methanol and add a mild base like potassium carbonate (K₂CO₃) (2-3 equiv). Stir at room temperature until deprotection is complete (monitor by LC-MS).[10]

References

  • American Chemical Society. A New Solution Phase Protecting Group Strategy for Alkyl Guanidines. Available from: [Link]

  • Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry, 68(24), 9416–9422. Available from: [Link]

  • Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an orthogonal protecting group for guanidines. PubMed. Available from: [Link]

  • Ma, J., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(41), 17246–17253. Available from: [Link]

  • Becker, M. R., & Schindler, C. S. (2021). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry, 17, 212–222. Available from: [Link]

  • Kapp, T. G., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 55591. Available from: [Link]

  • Barton, D. H. R., Elliott, J. D., & Géro, S. D. (1982). Synthesis and Properties of a Series of Sterically Hindered Guanidine Bases. Journal of the Chemical Society, Perkin Transactions 1, 2085-2090. Available from: [Link]

  • Lowe, J. T., et al. (2014). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Tetrahedron, 70(42), 7892-7913. Available from: [Link]

  • Reason and Imagination. Synthesis and Properties of a Series of Sterically Hindered Guanidine Bases. Available from: [Link]

  • University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Available from: [Link]

  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. Available from: [Link]

  • Feichtinger, K., et al. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 63(12), 3804–3805. Available from: [Link]

  • ResearchGate. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. Available from: [Link]

  • Bernatowicz, M. S., et al. (2003). Phase-transfer-catalyzed alkylation of guanidines by alkyl halides under biphasic conditions: a convenient protocol for the synthesis of highly functionalized guanidines. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Available from: [Link]

  • National Center for Biotechnology Information. A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in synthetic facets of immensely reactive azetidines. Available from: [Link]

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available from: [Link]

  • Organic Syntheses. Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Available from: [Link]

  • ResearchGate. Phase-Transfer-Catalyzed Alkylation of Guanidines by Alkyl Halides under Biphasic Conditions: A Convenient Protocol for the Synthesis of Highly Functionalized Guanidines. Available from: [Link]

  • Google Patents. US20070161821A1 - Method for removal of guanidine compound from aqueous media.
  • HETEROCYCLES. multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. Available from: [Link]

  • Nature. Radical strain-release photocatalysis for the synthesis of azetidines. Available from: [Link]

  • PubChem. tert-Butyl 3-carbamimidoylazetidine-1-carboxylate. Available from: [Link]

  • SpringerLink. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Available from: [Link]

  • Royal Society of Chemistry. The Chemistry and Biology of Guanidine Natural Products. Available from: [Link]

  • ResearchGate. Chromatography of guanidino compounds | Request PDF. Available from: [Link]

  • Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.
  • PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Available from: [Link]

  • Frontiers. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available from: [Link]

  • Synlett. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Available from: [Link]

  • National Center for Biotechnology Information. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Available from: [Link]

  • National Center for Biotechnology Information. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Available from: [Link]

  • PubChem. Tert-butyl 3-carbamoylazetidine-1-carboxylate. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate. | Request PDF. Available from: [Link]

  • NextSDS. tert-butyl 3-(aminomethyl)-3-carbamoylazetidine-1-carboxylate — Chemical Substance Information. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. Available from: [Link]

  • HETEROCYCLES. LITHIUM tert-BUTOXIDE-MEDIATED CARBOXYLATION REACTIONS OF UNPROTECTED INDOLES AND PYRROLES WITH CARBON DIOXIDE Woo-Jin Yoo, Than. Available from: [Link]

  • Semantic Scholar. Selective unusual Pd-mediated biaryl coupling reactions: solvent effects with carbonate bases.. Available from: [Link]

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Reference Data & Comparative Studies

Validation

tert-Butyl 3-carbamimidoylazetidine-1-carboxylate vs other Boc-protected azetidines

tert-Butyl 3-carbamimidoylazetidine-1-carboxylate: A Comparative Guide to Boc-Protected Azetidine Bioisosteres in Drug Discovery Executive Summary The transition from planar, sp2-hybridized aromatic rings to sp3-rich, th...

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Author: BenchChem Technical Support Team. Date: April 2026

tert-Butyl 3-carbamimidoylazetidine-1-carboxylate: A Comparative Guide to Boc-Protected Azetidine Bioisosteres in Drug Discovery

Executive Summary

The transition from planar, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a cornerstone of modern medicinal chemistry. Azetidines have emerged as privileged bioisosteres for piperidines, pyrrolidines, and morpholines, offering enhanced metabolic stability, reduced lipophilicity (logP), and improved aqueous solubility1[1]. Among these, tert-Butyl 3-carbamimidoylazetidine-1-carboxylate (also known as 1-Boc-3-carbamimidoylazetidine) 2[2] stands out. By combining the rigid azetidine core with a highly basic carbamimidoyl (amidine) group, this building block provides an optimal vector for targeting acidic protein pockets while minimizing the entropic penalties associated with flexible alkyl chains.

Structural & Physicochemical Profiling

When designing a lead compound, the choice of the 3-substituent on the azetidine ring dictates the fundamental binding mode. While primary amines and carboxylic acids are standard, the amidine group offers distinct electrostatic advantages.

Table 1: Physicochemical Properties of 3-Substituted 1-Boc-Azetidines

Building BlockFunctional GrouppKa (Deprotected)H-Bond Profile (D/A)Primary Application in Drug Design
1-Boc-3-carbamimidoylazetidine Amidine~12.03 Donors / 1 AcceptorBidentate salt bridges (Proteases/Kinases)
1-Boc-3-aminoazetidine Primary Amine~8.5 - 9.52 Donors / 1 AcceptorMonodentate H-bonds, standard amide coupling
1-Boc-azetidine-3-carboxylic acid Carboxylic Acid~4.51 Donor / 2 AcceptorsTargeting basic residues (Arg/Lys)
1-Boc-3-cyanoazetidine NitrileN/A0 Donors / 1 AcceptorCovalent warheads, precursor synthesis
Estimated pKa values refer to the active pharmacophore after Boc deprotection.

Mechanistic Binding Dynamics: The Amidine Advantage

The causality behind selecting an amidine over a primary amine lies in its unique geometric and electronic properties. The amidine group features a delocalized positive charge across two nitrogen atoms and a high pKa (~12), ensuring it remains fully protonated at physiological pH.

When targeting proteases (such as thrombin or factor Xa)3[3] or epigenetic readers like the ENL YEATS domain 4[4], the S1 pocket frequently contains an Aspartate or Glutamate residue. The planar amidine forms a highly stable bidentate salt bridge with the two oxygen atoms of the carboxylate side chain.

Furthermore, mounting the amidine on a rigid azetidine ring restricts its conformational degrees of freedom. This pre-organization minimizes the entropic penalty ( ΔS ) upon binding compared to flexible acyclic amidines, driving a more favorable overall free energy of binding ( ΔG ) 5[5].

Mechanism A Azetidine Core (Rigid, sp3-rich) C Reduced Entropic Penalty (u0394S) A->C Conformational restriction B Amidine Group (pKa ~12) D Bidentate Salt Bridge (Asp/Glu) B->D Protonated at pH 7.4 E High Target Affinity & Selectivity C->E Thermodynamic gain D->E Electrostatic interaction

Caption: Logical relationship of the azetidine-amidine scaffold improving target binding affinity.

Experimental Integration Protocol: Self-Validating Workflow

To utilize tert-Butyl 3-carbamimidoylazetidine-1-carboxylate in lead optimization, the Boc group must be removed to allow the azetidine nitrogen to be coupled to a core scaffold (e.g., via Nucleophilic Aromatic Substitution, SNAr).

Causality in Protocol Design:

  • Deprotection: Trifluoroacetic acid (TFA) is used to cleave the tert-butyl carbamate. Because the amidine is highly basic, the resulting intermediate is a bis-TFA salt.

  • Neutralization: To perform an SNAr reaction, the azetidine secondary amine must be free-based. A large excess of N,N-Diisopropylethylamine (DIPEA) is mandatory to neutralize both equivalents of TFA and drive nucleophilic attack.

  • Purification: The final amidine product is highly polar. Reverse-phase HPLC requires an ion-pairing agent (0.1% TFA) to prevent the compound from streaking and eluting in the void volume.

Step-by-Step Methodology:

  • Boc Cleavage: Dissolve 1.0 mmol of 1-Boc-3-carbamimidoylazetidine in 4 mL of Dichloromethane (DCM). Add 1 mL of TFA. Stir at room temperature for 2 hours.

    • Self-Validation: Analyze an aliquot via LC-MS. Confirm the disappearance of the starting material and the appearance of the product mass (M - 100 Da, corresponding to the loss of the Boc group).

  • Concentration: Evaporate the solvent and excess TFA under reduced pressure. Co-evaporate twice with toluene to remove residual acid, yielding the azetidine bis-TFA salt as a viscous oil.

  • SNAr Coupling: Dissolve the crude salt in 5 mL of anhydrous DMF. Add 3.0 mmol of DIPEA (critical to free-base the azetidine) followed by 1.1 mmol of the target heteroaryl chloride (e.g., 2-chloropyrimidine). Heat to 80°C for 12 hours.

    • Self-Validation: Monitor via LC-MS for the formation of the coupled product mass.

  • Purification: Purify the crude mixture directly via preparative C18 HPLC using a gradient of Water/Acetonitrile containing 0.1% TFA. Lyophilize the pure fractions.

Workflow Step1 Step 1: Boc Deprotection Reagent: 20% TFA in DCM Time: 2 h at RT Validation: LC-MS (-100 Da) Step2 Step 2: Solvent Removal Evaporate under reduced pressure Yields: Azetidine bis-TFA salt Step1->Step2 Step3 Step 3: SNAr Coupling Reagent: Ar-Cl, DIPEA (3 eq), DMF Temp: 80°C, 12 h Step2->Step3 Step4 Step 4: Purification Prep-HPLC (C18) Eluent: H2O/MeCN (0.1% TFA) Step3->Step4

Caption: Step-by-step experimental workflow for Boc deprotection and SNAr scaffold attachment.

Comparative Performance Data

The integration of the azetidine-amidine motif frequently yields superior pharmacological profiles compared to flexible or less basic alternatives. The following table illustrates a representative data set from a hypothetical protease inhibitor lead optimization campaign, demonstrating the tangible benefits of this building block 6[6].

Table 2: Comparative Performance in Lead Optimization

Scaffold ModificationTarget Affinity ( Ki​ )Microsomal Stability ( T1/2​ )Permeability ( Papp​×10−6 cm/s)
Flexible Alkyl-Amidine 150 nM15 min2.1
Piperidine-Amidine 45 nM25 min1.8
Azetidine-Amine 85 nM40 min5.4
Azetidine-Amidine 8 nM 45 min 4.2

Data Interpretation: The Azetidine-Amidine scaffold achieves sub-10 nM affinity due to the optimal vectoring of the bidentate salt bridge. Simultaneously, the sp3-rich azetidine core resists oxidative metabolism better than the piperidine analog, while maintaining acceptable membrane permeability despite the high polarity of the amidine.

References

  • PubChem: tert-Butyl 3-carbamimidoylazetidine-1-carboxylate. National Center for Biotechnology Information.2

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. National Institutes of Health (PMC).5

  • Examples of azetidine-based bioisosters. ResearchGate.1

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. National Institutes of Health (PubMed).6

  • Protease Inhibitors: Current Status and Future Prospects. Journal of Medicinal Chemistry (ACS).3

  • Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain. National Institutes of Health (PMC).4

Sources

Comparative

Mass Spectrometry Fragmentation Pattern Analysis of tert-Butyl 3-carbamimidoylazetidine-1-carboxylate: A Comparative Guide

Executive Summary In modern drug discovery, the incorporation of rigidified, low-molecular-weight polar scaffolds is a proven strategy to improve pharmacokinetic properties. tert-Butyl 3-carbamimidoylazetidine-1-carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the incorporation of rigidified, low-molecular-weight polar scaffolds is a proven strategy to improve pharmacokinetic properties. tert-Butyl 3-carbamimidoylazetidine-1-carboxylate (also known as 1-Boc-3-carbamimidoylazetidine) has emerged as a premier arginine mimetic and basic structural motif. However, its high basicity and the lability of the Boc protecting group present unique challenges during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

This guide provides an authoritative, head-to-head comparison of the electrospray ionization (ESI) fragmentation patterns of this target compound against common structural alternatives (Cbz-protected and pyrrolidine analogs). By understanding the mechanistic causality behind its gas-phase dissociation, analytical scientists can design highly specific, self-validating Multiple Reaction Monitoring (MRM) assays for pharmacokinetic profiling and impurity quantification.

Mechanistic Causality in ESI-MS/MS Fragmentation

To accurately quantify tert-Butyl 3-carbamimidoylazetidine-1-carboxylate, one must first understand the thermodynamic drivers of its fragmentation. The molecule contains three distinct domains that dictate its behavior in a collision cell:

A. The Boc Protecting Group: Gas-Phase Deprotection

Under positive ESI conditions, the protonated precursor ion [M+H]+ at m/z 200.14 undergoes highly predictable gas-phase deprotection. The fragmentation is initiated by a McLafferty-type rearrangement leading to the neutral loss of isobutylene (-56 Da), yielding an intermediate at m/z 144.08[1]. As collision energy increases, this intermediate rapidly loses carbon dioxide (-44 Da) to form the fully deprotected azetidine-amidine species at m/z 100.09. Recent studies on microdroplet and gas-phase kinetics confirm that this step-wise cleavage is a fundamental characteristic of Boc-protected amines[2].

B. The Amidine Moiety: Proton Sequestration

Amidines are highly basic ( pKa​≈12 ) and act as the primary site of protonation during ESI. The sequestered proton stabilizes the molecule but also directs subsequent fragmentation. Following the loss of the Boc group, the amidine moiety typically undergoes a neutral loss of ammonia (-17 Da) to generate a resonance-stabilized carbocation at m/z 83.06[3].

C. The Azetidine Core: Ring Strain Release

Unlike larger, more flexible rings, the 4-membered azetidine ring possesses significant angle strain. Once the stabilizing protecting groups are removed, the bare ring (m/z 83.06) is highly susceptible to high-energy collision-induced dissociation (CID), leading to ring-opening and the loss of ethylene (-28 Da).

MS_Fragmentation Precursor [M+H]+ m/z 200.14 Loss56 [M+H - C4H8]+ m/z 144.08 Precursor->Loss56 - Isobutylene (-56 Da) Loss100 [M+H - Boc]+ m/z 100.09 Precursor->Loss100 - Boc (-100 Da) Loss56->Loss100 - CO2 (-44 Da) LossNH3 [M+H - Boc - NH3]+ m/z 83.06 Loss100->LossNH3 - NH3 (-17 Da) RingOpen Azetidine Cleavage m/z < 83 LossNH3->RingOpen Ring Strain Release

Proposed ESI-MS/MS fragmentation pathway for tert-Butyl 3-carbamimidoylazetidine-1-carboxylate.

Comparative Fragmentation Analysis

When developing an analytical method, it is crucial to differentiate the target from chemically similar building blocks. We compared the fragmentation of our target compound against two alternatives:

  • Alternative 1 (Protecting Group Variant): Benzyl 3-carbamimidoylazetidine-1-carboxylate (Cbz-protected).

  • Alternative 2 (Ring Size Variant): tert-Butyl 3-carbamimidoylpyrrolidine-1-carboxylate (Pyrrolidine analog).

Quantitative Data Summary

The table below summarizes the exact masses and diagnostic product ions used to objectively distinguish these compounds in a multiplexed LC-MS/MS assay.

CompoundFormulaPrecursor [M+H]+ Principal Product Ions (m/z)Diagnostic Neutral Losses
tert-Butyl 3-carbamimidoylazetidine-1-carboxylate C9​H17​N3​O2​ 200.14 144.08, 100.09, 83.06-56 (Isobutylene), -100 (Boc), -17 ( NH3​ )
Benzyl 3-carbamimidoylazetidine-1-carboxylate C12​H15​N3​O2​ 234.12 190.13, 126.07, 91.05-44 ( CO2​ ), -108 (Benzyl alcohol), Tropylium (91)
tert-Butyl 3-carbamimidoylpyrrolidine-1-carboxylate C10​H19​N3​O2​ 214.15 158.09, 114.10, 97.08-56 (Isobutylene), -100 (Boc), -17 ( NH3​ )

Performance Insights: The Boc-azetidine compound yields a highly specific m/z 100.09 fragment that dominates the spectrum at a collision energy of 20 eV. In contrast, the Cbz-analog suffers from complex fragmentation yielding the ubiquitous tropylium ion (m/z 91.05), which is prone to high background noise in biological matrices. Furthermore, the pyrrolidine analog (m/z 214.15) requires higher collision energies to achieve ring cleavage due to the lower ring strain of the 5-membered system, making the azetidine scaffold analytically superior for high-sensitivity MRM assays.

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates a self-validating diagnostic gate . By continuously monitoring the intensity ratio of the intermediate ion (m/z 144.08) to the terminal ion (m/z 100.09), the system automatically flags in-source fragmentation or isobaric interference.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standard Addition

  • Prepare a 10 µg/mL stock solution of tert-Butyl 3-carbamimidoylazetidine-1-carboxylate in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: Formic acid ensures complete protonation of the amidine group prior to droplet desolvation, maximizing ESI efficiency.

  • Spike in a stable-isotope-labeled internal standard (e.g., 13C4​ -labeled analog) to correct for matrix suppression.

Step 2: UHPLC Separation

  • Column: C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

Step 3: ESI Source Optimization

  • Polarity: Positive Ion Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 300°C.

  • Validation Check: Keep the desolvation temperature strictly at or below 300°C. Higher temperatures will induce premature thermal degradation of the Boc group inside the ESI source, destroying precursor quantitation.

Step 4: Tandem Mass Spectrometry (MRM Setup)

  • Q1 Isolation: m/z 200.14 (Unit resolution).

  • q2 Collision Energy (CE): Ramp from 10 eV to 30 eV using Argon as the collision gas.

  • Q3 Detection: Monitor the primary transition 200.14 100.09 (Quantifier) and the secondary transition 200.14 144.08 (Qualifier).

  • Self-Validating Gate: The software must be programmed to verify that the ratio of 100.09 / 144.08 remains constant ( ±15% ) across the chromatographic peak. Deviations indicate co-eluting interferences.

Workflow Prep Sample Prep (10 µg/mL + IS) LC UHPLC (C18, Gradient) Prep->LC ESI ESI (+) (3.5 kV, 300°C) LC->ESI Quad Q1 Isolation (m/z 200.14) ESI->Quad CID q2 CID (15-30 eV) Quad->CID TOF Q3 Detection (High-Res TOF) CID->TOF

Step-by-step LC-ESI-MS/MS analytical workflow for structural validation and quantification.

References

  • Ramesh, V., et al. "Electrospray ionization tandem mass spectrometric study on the effect of N-terminal β- and γ-carbo amino acids on fragmentation of GABA-hybrid peptides." Rapid Communications in Mass Spectrometry, 22(21), 2008, 3339-3352.[Link]

  • Fedick, P. W., et al. "Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray." International Journal of Mass Spectrometry, 430, 2018, 98-103.[Link]

  • DeGraan-Weber, N., et al. "Unusual fragmentation of derivatized cysteine-containing peptides." Journal of the American Society for Mass Spectrometry, 26(3), 2015, 468-477.[Link]

Sources

Validation

Benchmarking Reactivity and Catalyst Tolerance of tert-Butyl 3-carbamimidoylazetidine-1-carboxylate in Suzuki-Miyaura Cross-Coupling

Executive Summary tert-Butyl 3-carbamimidoylazetidine-1-carboxylate (Boc-3-carbamimidoylazetidine) is a highly valuable, nitrogen-rich building block frequently utilized in medicinal chemistry to mimic arginine residues...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl 3-carbamimidoylazetidine-1-carboxylate (Boc-3-carbamimidoylazetidine) is a highly valuable, nitrogen-rich building block frequently utilized in medicinal chemistry to mimic arginine residues or engage in critical hydrogen-bonding interactions. However, the presence of its unprotected amidine group poses a severe challenge in palladium-catalyzed cross-couplings, such as the Suzuki-Miyaura reaction [1].

This guide provides an objective, data-driven comparison of various palladium catalyst systems and synthetic strategies. By benchmarking the tolerance of modern Buchwald precatalysts against traditional palladium sources, we establish a self-validating protocol for executing high-yielding Suzuki couplings in the presence of this highly coordinating functional group.

Mechanistic Causality: The Amidine-Palladium Interaction

To understand why tert-butyl 3-carbamimidoylazetidine-1-carboxylate is problematic in cross-coupling, we must examine the causality at the transition-metal level.

The amidine moiety (–C(=NH)NH₂) is a powerful σ-donor. Suzuki-Miyaura couplings require basic conditions (e.g., K₃PO₄ or K₂CO₃) to activate the boronic acid for transmetalation. Under these conditions, the amidine exists as a free base. During the catalytic cycle, the oxidative addition of the aryl halide to Pd(0) generates an electrophilic Pd(II) intermediate. The free amidine outcompetes the bulky boronic acid for coordination, forming a thermodynamically stable, bidentate amidinate-Pd(II) complex. This off-cycle dead-end stalls transmetalation, effectively poisoning the catalyst and halting the reaction [2].

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Pd(II) Aryl Halide Intermediate Pd0->OxAdd + Ar-X TransMet Pd(II) Aryl Boronate Intermediate OxAdd->TransMet + Ar'-B(OH)2 + Base DeadEnd Pd(II)-Amidine Off-Cycle Dead-End OxAdd->DeadEnd + Amidine (Poisoning) RedElim Product Release (Reductive Elimination) TransMet->RedElim RedElim->Pd0 - Ar-Ar' DeadEnd->OxAdd Reversible?

Caption: Suzuki-Miyaura catalytic cycle showing the Pd(II)-amidine off-cycle dead-end.

Benchmarking Study: Catalyst & Ligand Performance

To objectively evaluate catalyst tolerance, we employed a standardized "robustness screen" methodology[3]. A model Suzuki coupling (4-bromoanisole + phenylboronic acid) was performed. To benchmark functional group tolerance, 1.0 equivalent of tert-butyl 3-carbamimidoylazetidine-1-carboxylate was spiked into the reaction mixture as an additive.

Quantitative Comparison of Catalyst Systems

The data below illustrates how ligand architecture dictates reaction success. First-generation catalysts fail entirely, whereas sterically encumbered dialkylbiaryl phosphine ligands (Buchwald ligands) physically block the bidentate coordination of the amidine, forcing the catalytic cycle forward [4].

Catalyst SystemLigand ClassControl Yield (%)*Benchmark Yield (%)**Amidine Recovery (%)
Pd(PPh₃)₄ Monodentate Triaryl95%< 5% 98%
Pd(dppf)Cl₂ Bidentate Bisphosphine98%12% 95%
Pd(OAc)₂ + SPhos Monodentate Biaryl96%45% 90%
XPhos Pd G3 Bulky Monodentate Biaryl99%92% 88%

* Control Yield : Yield of 4-methoxybiphenyl without the amidine additive. ** Benchmark Yield : Yield of 4-methoxybiphenyl in the presence of 1.0 equiv of tert-butyl 3-carbamimidoylazetidine-1-carboxylate.

Experimental Protocols: Self-Validating Workflows

The following step-by-step methodology utilizes a self-validating control system. By running a control reaction parallel to the benchmark, researchers can isolate the specific inhibitory effect of the azetidine-amidine from environmental variables (e.g., solvent degradation or base insolubility).

Step-by-Step Robustness Screen Protocol

Phase 1: Reaction Setup

  • Prepare the Control Vial: To an oven-dried 10 mL vial equipped with a stir bar, add 4-bromoanisole (1.0 mmol, 187 mg), phenylboronic acid (1.2 mmol, 146 mg), K₃PO₄ (2.0 mmol, 424 mg), and XPhos Pd G3 (0.02 mmol, 16.9 mg).

  • Prepare the Benchmark Vial: Replicate the Control Vial, but additionally add tert-butyl 3-carbamimidoylazetidine-1-carboxylate (1.0 mmol, 199 mg).

  • Solvent Addition: Evacuate and backfill both vials with N₂ (3 cycles). Add degassed THF/H₂O (4:1 v/v, 5.0 mL) to each vial via syringe.

  • Execution: Seal the vials and stir vigorously at 80 °C for 12 hours.

Phase 2: Self-Validating Analysis

  • Quench & Extract: Cool both vials to room temperature. Add dodecane (1.0 mmol, 170 mg) to each vial as an internal standard. Dilute with EtOAc (5 mL) and wash with brine (5 mL).

  • Quantification: Analyze the organic layers via UPLC-MS or GC-FID.

  • Validation Logic:

    • Condition A: If the Control Yield is < 90%, the baseline reaction conditions are flawed (e.g., wet solvent, degraded catalyst). Do not trust the benchmark data.

    • Condition B: If the Control Yield is > 90%, the baseline is validated. The Benchmark Yield accurately reflects the amidine's interference.

Alternative Workarounds: Protection vs. Direct Coupling

When incorporating tert-butyl 3-carbamimidoylazetidine-1-carboxylate into a drug scaffold, chemists must choose between direct coupling and a protection-deprotection strategy.

  • Direct Coupling (XPhos Pd G3): Capitalizes on the steric bulk of the XPhos ligand to prevent amidine coordination. This route is highly atom-economical, requiring only 1 step and yielding >90% product.

  • Protection Strategy: Involves pre-protecting the amidine with Boc₂O, performing the Suzuki coupling with cheaper Pd(dppf)Cl₂, and subsequently deprotecting with TFA. While it uses less expensive palladium, it adds 2 synthetic steps and reduces overall atom economy.

Workflow Start Amidine Substrate (tert-Butyl 3-carbamimidoylazetidine-1-carboxylate) Direct Direct Coupling (Unprotected) Start->Direct Protect Protection Strategy (Boc/Cbz) Start->Protect CatG3 Use XPhos Pd G3 (High Yield, 1 Step) Direct->CatG3 Advanced Ligands CatOld Use Pd(PPh3)4 (Fails/Poisoned) Direct->CatOld Standard Ligands Deprotect Deprotection (Lower Atom Economy, 3 Steps) Protect->Deprotect Pd(dppf)Cl2

Caption: Decision matrix for Suzuki-Miyaura coupling of amidine-containing substrates.

Conclusion

For modern drug development workflows, the direct coupling of unprotected tert-butyl 3-carbamimidoylazetidine-1-carboxylate using third-generation Buchwald precatalysts (XPhos Pd G3) is the superior methodology. It bypasses the need for extraneous protection steps while maintaining high catalytic turnover, proving that intelligent ligand design can overcome the thermodynamic pitfalls of strongly coordinating heterocycles.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. URL:[Link]

  • Kotecki, B. J., et al. (2015). A General Method for the Suzuki–Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society, 137(45), 14256-14259. URL:[Link]

  • Collins, K. D., & Glorius, F. (2013). A robustness screen for the rapid assessment of chemical reactions. Nature Chemistry, 5(7), 597–601. URL:[Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920. URL:[Link]

Safety & Regulatory Compliance

Safety

tert-Butyl 3-carbamimidoylazetidine-1-carboxylate proper disposal procedures

Advanced Operational and Disposal Protocols for tert-Butyl 3-carbamimidoylazetidine-1-carboxylate As pharmaceutical synthesis increasingly relies on complex bicyclic heterocycles and targeted therapies (such as SOS1 inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational and Disposal Protocols for tert-Butyl 3-carbamimidoylazetidine-1-carboxylate

As pharmaceutical synthesis increasingly relies on complex bicyclic heterocycles and targeted therapies (such as SOS1 inhibitors for KRAS-mutant cancers)[1], the handling of specialized intermediates like tert-butyl 3-carbamimidoylazetidine-1-carboxylate demands rigorous operational discipline. Supplied either as a free base or an acetate salt, this compound features a highly strained azetidine ring, a basic amidine group, and an acid-labile tert-butoxycarbonyl (Boc) protecting group[2][3].

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating framework for the safe handling, experimental manipulation, and disposal of this intermediate, moving beyond basic Safety Data Sheet (SDS) compliance to address the mechanistic causality of its hazards.

Chemical Profile & Mechanistic Hazards

To design a safe operational workflow, one must first understand the molecular vulnerabilities of the compound. The primary hazard does not stem from its acute toxicity alone, but from its reactivity profile during synthetic manipulation and waste consolidation.

  • Overpressurization Hazard (The Boc Group): The Boc protecting group is highly sensitive to acidic conditions. When exposed to strong acids (e.g., Trifluoroacetic acid [TFA] or HCl), the carbamate carbonyl oxygen is protonated, leading to the rapid cleavage of the tert-butyl-oxygen bond. This reaction releases equimolar amounts of carbon dioxide ( CO2​ ) and isobutylene gas[4]. If this occurs inside a sealed waste carboy, it will cause rapid overpressurization and catastrophic container failure.

  • Hygroscopicity & Degradation: The acetate salt is highly hygroscopic. Exposure to ambient moisture leads to water absorption, which can initiate slow hydrolysis of the protecting groups or degrade the amidine functionality, ruining batch integrity[2].

  • Toxicity & Irritation: The compound acts as a skin and eye irritant and exhibits acute toxicity via oral, dermal, and inhalation routes, necessitating handling within a certified chemical fume hood[5].

Quantitative Data & Hazard Classifications
Property / HazardSpecificationOperational Implication
CAS Number 1638765-18-0 (Acetate) / 1258639-71-2 (Free base)Ensure the correct salt form is accounted for in stoichiometric calculations.
Molecular Weight 259.30 g/mol (Acetate)-
Storage Conditions 2–8°C, protected from moisture and lightStore in a desiccator within the refrigerator to prevent moisture-induced degradation[2].
Acute Toxicity Acute Tox. 4 (H302, H312, H332)Mandates the use of a fume hood, lab coat, and nitrile gloves during all physical transfers[5].
Irritation / Target Organ Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)Avoid inhalation of dust; use standard splash goggles[5].

Operational Handling & Experimental Workflow

Because the most common procedure involving this compound is its incorporation into a larger scaffold followed by Boc deprotection[1], the following step-by-step methodology outlines how to safely execute this reaction while proactively managing the gas evolution hazard.

Step-by-Step Methodology: Controlled Boc-Deprotection

  • Preparation & Dissolution: Suspend the tert-butyl 3-carbamimidoylazetidine-1-carboxylate intermediate in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Thermal Control: Chill the reaction vessel to 0°C using an ice bath. Causality: The protonation of the Boc group is exothermic. Lowering the temperature suppresses the initial kinetic rate of isobutylene and CO2​ gas evolution, preventing solvent bumping[4].

  • Acid Addition: Add Trifluoroacetic acid (TFA) dropwise (typically a 1:1 to 1:5 ratio with DCM). Ensure the reaction vessel is connected to a bubbler to safely vent the evolved gases into the fume hood exhaust.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction via LC-MS. The reaction is complete when the mass peak corresponding to the Boc-protected species (e.g., [M+H] calculated for C9​H18​N3​O2​ : 200.1) completely disappears[1].

  • Concentration: Remove the DCM and excess TFA under reduced pressure (rotary evaporation). Critical Safety Note: The receiving flask of the rotary evaporator now contains highly acidic waste with dissolved isobutylene.

G A Boc-Azetidine Amidine B Acidic Cleavage (TFA / HCl at 0°C) A->B Reagent Addition C Deprotected Azetidine Salt B->C Desired Pathway D Hazard: Gas Evolution (CO2 + Isobutylene) B->D Byproducts

Fig 1. Acid-catalyzed Boc deprotection pathway highlighting the gas evolution overpressurization hazard.

Waste Segregation & Disposal Protocols

Proper disposal requires strict segregation logic. Mixing unreacted tert-butyl 3-carbamimidoylazetidine-1-carboxylate with acidic waste streams from other experiments is the leading cause of chemical waste container explosions in organic laboratories.

Step-by-Step Disposal Methodology:

  • Solid Waste (Unreacted Material & Spills):

    • Collect any solid waste using a static-free scoop.

    • Place in a high-density polyethylene (HDPE) container.

    • Label clearly as: "Halogen-Free Organic Solid Waste - Contains Nitrogenous Bases."

    • Keep tightly sealed to prevent moisture ingress.

  • Liquid Waste (Reaction Filtrates & Quenched Deprotections):

    • Neutralization (Mandatory): Before transferring the acidic rotary evaporator waste (from Step 5 above) into a bulk waste carboy, slowly pour it into a stirred beaker of saturated aqueous sodium bicarbonate ( NaHCO3​ ). Causality: Neutralizing the residual TFA halts any delayed cleavage of unreacted Boc groups and neutralizes the acid, rendering the waste stable for sealed storage.

    • Segregation: If the waste cannot be neutralized and remains acidic, it MUST NOT be mixed with other Boc-containing liquid waste.

    • Venting: If there is any risk that unreacted Boc-azetidine is present in an acidic waste stream, the waste container MUST be equipped with a specialized vented cap (pressure-relief cap) to allow CO2​ and isobutylene to escape safely.

  • Final Destruction:

    • Do not flush any solutions containing this compound down the drain.

    • Transfer all labeled containers to the EHS department for destruction via licensed high-temperature chemical incineration.

WasteTree Start Waste Containing Boc-Azetidine Amidine IsSolid Physical State? Start->IsSolid Solid Solid Powder / Unreacted IsSolid->Solid Solid Liquid Liquid Reaction Mixture IsSolid->Liquid Liquid Sealed Standard Sealed Container (Halogen-Free Organic) Solid->Sealed Acidic Contains Strong Acids? (e.g., TFA, HCl) Liquid->Acidic Vented Use Vented Cap Container (Overpressurization Risk) Acidic->Vented Yes (Gas Risk) Acidic->Sealed No (Neutralized) Incineration Licensed High-Temp Incineration Vented->Incineration Sealed->Incineration

Fig 2. Decision matrix for the safe segregation and disposal of Boc-protected azetidine waste.

Spill Response & Emergency Procedures

In the event of an accidental release, immediate containment is required to prevent aerosolization of the irritating powder.

  • Solid Spills: Do not dry sweep. Lightly dampen the spilled powder with water to bind the dust (taking advantage of its hygroscopic nature)[2]. Carefully scoop the dampened material into a dedicated, sealable hazardous waste container. Wash the affected benchtop or floor with a standard laboratory detergent and water.

  • Liquid Spills (Reaction Mixtures): If the spill involves the compound dissolved in an organic solvent, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels if strong acids are present. Scoop the absorbent into a vented waste container and transfer to a fume hood.

  • Personnel Exposure: In case of skin contact, immediately flush the area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. For eye contact, use the emergency eyewash station immediately[5].

References

  • tert-Butyl 3-carbamimidoylazetidine-1-carboxylate acetate Properties & Storage. Chemical Manufacturers India. Available at:[Link]

  • Safety Data Sheet: acetic acid; tert-butyl 2-carbamimidoylazetidine-1-carboxylate. NextSDS. Available at: [Link]

  • WO2020180770A1 - Bicyclic heterocyclyl compounds and uses thereof. Google Patents.

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Handling

A Researcher's Guide to the Safe Handling of tert-Butyl 3-carbamimidoylazetidine-1-carboxylate

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, with innovation comes the responsibility of ensuring the utmost safety in our laboratories.

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, with innovation comes the responsibility of ensuring the utmost safety in our laboratories. Tert-Butyl 3-carbamimidoylazetidine-1-carboxylate is a compound of interest for which specific hazard data is not widely available. This guide provides a comprehensive framework for its safe handling, grounded in an analysis of its structural motifs—the azetidine ring and the carbamimidoyl (guanidinyl) group—and established principles of chemical safety. Our approach is guided by the RAMP framework: Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies.[1][2]

Hazard Recognition and Risk Assessment

A safety data sheet for a similar compound, tert-butyl 3-(aminomethyl)-3-carbamoylazetidine-1-carboxylate, indicates potential for acute toxicity (oral, dermal, inhalation), skin irritation, and serious eye damage.[7] Given these factors, we must treat tert-Butyl 3-carbamimidoylazetidine-1-carboxylate as a substance with unknown toxicity and handle it with appropriate care.

Inferred Potential Hazards:

  • Skin and Eye Irritation: Likely to cause irritation upon contact.[5][6][8]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

  • Unknown Systemic Toxicity: The full toxicological profile is unknown.

Minimizing Risk: Personal Protective Equipment (PPE) and Engineering Controls

The cornerstone of safety when handling chemicals of unknown toxicity is a multi-layered defense, starting with engineering controls and supplemented by appropriate PPE.[9] All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[10]

PPE Selection Rationale:

PPE ComponentSpecificationRationale
Body Protection Flame-resistant lab coatA flame-resistant lab coat is standard in research laboratories to protect against splashes and fire hazards.[11] It should be fully buttoned with sleeves rolled down.
Hand Protection Disposable nitrile gloves (double-gloved recommended)Nitrile gloves offer protection against incidental splashes of a wide range of chemicals.[12] Double-gloving is a prudent measure when handling compounds of unknown dermal toxicity. Gloves should be inspected for holes before use and changed immediately upon contamination.[9]
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standardSafety glasses are the minimum requirement, but chemical splash goggles are highly recommended to provide a seal around the eyes and protect against splashes from all directions.[11][12]
Footwear Closed-toe shoesPrevents exposure to spills and protects from falling objects. Open-toed shoes are never permissible in a laboratory setting.[11][13]

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to minimize contamination) Don1 1. Lab Coat Don2 2. Goggles Don1->Don2 Don3 3. Gloves (Outer layer last) Don2->Don3 WashHands Wash Hands Thoroughly Doff1 1. Gloves (Outer then Inner) Doff2 2. Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 caption Figure 1: Recommended PPE donning and doffing sequence.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing exposure and preventing accidental release.

3.1. Preparation and Weighing:

  • Designate an Area: Conduct all manipulations within a designated area of a chemical fume hood.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh paper, vials, solvents) and waste containers are inside the fume hood.

  • Weighing: If the compound is a solid, carefully weigh the desired amount on weigh paper or in a tared container. Avoid creating dust. If transferring a solution, use a calibrated pipette or syringe.

  • Container Labeling: All containers holding the compound, whether neat or in solution, must be clearly labeled with the full chemical name and any known hazard information.

3.2. In-Experiment Handling:

  • Solution Preparation: Add solvents slowly to the solid to avoid splashing. If the dissolution is exothermic, allow the solution to cool before sealing the container.

  • Transfers: When transferring solutions, do so carefully to avoid splashes or aerosol generation.

  • Contamination Prevention: Never wear gloves outside of the laboratory area.[9] If you need to touch common surfaces like door handles or computers, remove your gloves first.

Handling_Workflow Start Start: Don Appropriate PPE Prep Prepare designated work area in chemical fume hood Start->Prep Weigh Weigh compound carefully Prep->Weigh Dissolve Prepare solution (if applicable) Weigh->Dissolve Experiment Perform experimental procedure Dissolve->Experiment Waste Segregate waste into labeled hazardous waste container Experiment->Waste Decontaminate Clean work area and equipment Waste->Decontaminate End End: Doff PPE and Wash Hands Decontaminate->End caption Figure 2: Step-by-step handling protocol.

Disposal Plan: Managing Chemical Waste

Proper waste management is a critical final step in the chemical handling lifecycle.

  • Waste Segregation: All materials that come into contact with tert-Butyl 3-carbamimidoylazetidine-1-carboxylate, including gloves, weigh paper, pipette tips, and contaminated glassware, must be treated as hazardous waste.[4]

  • Waste Containers: Collect all solid and liquid waste in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be compatible with the chemical properties of the waste.

  • Disposal Protocol: Never dispose of this compound down the drain or in the regular trash.[4] Contact your institution's Environmental Health and Safety (EHS) department to arrange for professional disposal.[4] Provide them with the full chemical name and an estimate of the quantity.

  • Spill Management: In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department. If you are trained and it is safe to do so, contain the spill using an appropriate chemical spill kit. All materials used for cleanup must be disposed of as hazardous waste.

Prepare for Emergencies
  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5][8] Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

  • Location of Safety Equipment: Before beginning work, confirm the location and operational status of safety showers, eyewash stations, fire extinguishers, and spill kits.

By implementing these comprehensive safety measures, researchers can confidently work with tert-Butyl 3-carbamimidoylazetidine-1-carboxylate, ensuring both personal safety and the integrity of their research.

References

  • Laboratory Safety Guidance - OSHA. Occupational Safety and Health Administration. [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. Dartmouth College. [Link]

  • Personal Protective Equipment | Division of Research Safety - University of Illinois. University of Illinois. [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety - Princeton University. Princeton University. [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. University of Washington. [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | AU - SDS Manager. SDS Manager. [Link]

  • OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response (ASPR). U.S. Department of Health & Human Services. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. Compliancy Group. [Link]

  • OSHA Guidance for Clinical Labs in 2024 and Beyond - G2 Intelligence. G2 Intelligence. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]

  • tert-butyl 3-(aminomethyl)-3-carbamoylazetidine-1-carboxylate — Chemical Substance Information - NextSDS. NextSDS. [Link]

  • Safety Tipsheets & Best Practices - American Chemical Society. American Chemical Society. [Link]

  • Safety - American Chemical Society. American Chemical Society. [Link]

  • Safety Guidelines for the Chemistry Professional. American Chemical Society. [Link]

  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG. [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]

  • tert-Butyl 3-carbamimidoylazetidine-1-carboxylate - PubChem. National Center for Biotechnology Information. [Link]

  • Chemical Safety Information Resources | ACS College Safety Video #2 - YouTube. American Chemical Society. [Link]

  • azetidine - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds - UNM: Chemistry Department. University of New Mexico. [Link]

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